BAL-30072
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941285-15-0 | |
| Record name | BAL30072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAL30072 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BAL-30072: A Technical Guide to its Siderophore-Mediated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel monosulfactam antibiotic distinguished by a dihydropyridone moiety that functions as a siderophore.[1][2] This unique structural feature enables this compound to exploit bacterial iron uptake systems, facilitating its entry into Gram-negative bacteria in a "Trojan horse" fashion.[3][4] Once inside the periplasm, this compound exerts its bactericidal activity through the inhibition of multiple penicillin-binding proteins (PBPs), leading to rapid cell lysis.[5] This dual mechanism of action allows this compound to overcome many common resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.
Core Mechanism of Action: A Two-Step Assault
The efficacy of this compound is rooted in a two-pronged attack on bacterial physiology: facilitated uptake via siderophore pathways and subsequent disruption of cell wall synthesis.
Step 1: Siderophore-Mediated Uptake
Under iron-limiting conditions, which are typical during an infection, bacteria upregulate their iron acquisition systems. This compound, with its siderophore component, effectively mimics native siderophores, hijacking these transport systems to gain entry into the bacterial periplasm.
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Pseudomonas aeruginosa : In P. aeruginosa, the uptake of this compound is primarily mediated by the PiuA outer membrane receptor. The expression of this receptor is, in turn, influenced by the FecIRA signaling system, which responds to the presence of ferric citrate. Upregulation of the FecIRA system can impact the expression of other TonB-dependent iron transporters, potentially influencing this compound susceptibility.
-
Acinetobacter baumannii : In A. baumannii, two TonB-dependent receptors, PiuA and PirA , have been identified as key to the antimicrobial activity of this compound.
The following diagram illustrates the general pathway of this compound uptake in Gram-negative bacteria.
Step 2: Inhibition of Penicillin-Binding Proteins (PBPs) and Cell Lysis
Once in the periplasm, the β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams such as aztreonam, which primarily target PBP3 and lead to filamentation, this compound exhibits high affinity for PBP1a, PBP1b, and PBP3 in Escherichia coli. This multi-target inhibition disrupts the integrity of the peptidoglycan cell wall, leading to the formation of spheroplasts and rapid bacteriolysis.
The logical flow from PBP inhibition to cell lysis is depicted below.
References
- 1. Complexes formed by the siderophore-based monosulfactam antibiotic BAL30072 and their interaction with the outer membrane receptor PiuA of P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Fe uptake systems and AmpC β-lactamase in susceptibility to the siderophore monosulfactam BAL30072 in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BAL-30072: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAL-30072, a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria.
Chemical Structure and Properties
This compound is a synthetic monosulfactam antibiotic. Its chemical structure is characterized by a monocyclic β-lactam core, a sulfamic acid moiety, and a side chain containing a 2-aminothiazole and a dihydroxypyridone siderophore.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |
| Molecular Formula | C₁₆H₁₈N₆O₁₀S₂ | |
| Molecular Weight | 518.5 g/mol | |
| Canonical SMILES | CC1(--INVALID-LINK--NC(=O)C(=NOCC2=CC(=O)C(C=N2O)O)C3=CSC(=N3)N)C | |
| CAS Number | 941285-15-0 | |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Trojan Horse Strategy
This compound employs a "Trojan horse" strategy to effectively penetrate the outer membrane of Gram-negative bacteria and exert its bactericidal effects. This multi-step process is initiated by its siderophore moiety and culminates in the inhibition of essential bacterial enzymes.
Siderophore-Mediated Iron Uptake
The dihydroxypyridone component of this compound acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). In iron-limited environments, bacteria express specific iron uptake systems to acquire this essential nutrient. This compound hijacks these systems to gain entry into the periplasmic space.
A Comprehensive Technical Guide on the Activity of BAL-30072 Against Gram-Negative Bacilli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational siderophore monosulfactam, BAL-30072, focusing on its potent activity against a wide spectrum of Gram-negative bacilli. This compound represents a promising therapeutic agent, particularly for infections caused by multidrug-resistant (MDR) pathogens. This document details its mechanism of action, in vitro activity, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class.[1] Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to exploit bacterial iron uptake systems for active transport across the outer membrane of Gram-negative bacteria.[2] This "Trojan horse" strategy facilitates increased intracellular concentrations of the antibiotic.
Once inside the periplasmic space, this compound exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Unlike other monocyclic β-lactams that primarily target PBP 3, this compound exhibits a broader target spectrum, inhibiting PBP 1a and PBP 1b in addition to PBP 3.[1][3] This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cells, a distinct mechanism compared to the filamentation typically induced by other monobactams.[1] Furthermore, this compound is stable against many β-lactamases, including metallo-β-lactamases (MBLs) and some carbapenemases.
In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against key Gram-negative pathogens as reported in various studies. Minimum Inhibitory Concentration (MIC) values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa (MDR) | - | - | 8 | |
| Pseudomonas aeruginosa | - | 0.25 | 1 | |
| Acinetobacter baumannii (MDR) | - | - | 4 | |
| Acinetobacter baumannii | - | 4 | >64 | |
| Klebsiella pneumoniae (KPC-producing) | - | 4 | >64 | |
| Enterobacteriaceae | - | 2 | - | |
| Burkholderia spp. | - | - | 0.125 | |
| Stenotrophomonas maltophilia | - | - | 2 |
Synergy with Other Antimicrobial Agents
This compound has demonstrated synergistic or additive effects when combined with other antibiotics, notably carbapenems and colistin. This suggests potential for combination therapies to enhance efficacy and combat resistance.
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With Meropenem: Combining this compound with meropenem has been shown to result in a significant decrease in the MIC90 of this compound for A. baumannii and K. pneumoniae. Synergistic effects have been observed against many Enterobacteriaceae and P. aeruginosa isolates. In some cases, the combination lowered meropenem MICs by 2- to 8-fold.
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With Colistin: For isolates with a this compound MIC greater than 4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
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Inoculum Preparation:
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A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.
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Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
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This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
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Antibiotic Dilution:
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A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.
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The final concentrations typically range from 0.06 to 128 µg/mL.
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Incubation:
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The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
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MIC Reading:
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The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
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Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
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Inoculum Preparation:
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A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB as described for the MIC assay.
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Assay Setup:
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This compound is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
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A growth control tube without any antibiotic is included.
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Incubation and Sampling:
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The tubes are incubated at 35-37°C with agitation.
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Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Viable Cell Counting:
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Serial dilutions of the aliquots are plated on a suitable agar medium.
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The plates are incubated for 18-24 hours, and the number of colonies is counted.
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Data Analysis:
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The results are plotted as log10 CFU/mL versus time.
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Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. Synergy in time-kill assays is defined as a ≥2-log10 decrease in colony count at 24 hours compared with the more active single agent.
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Synergy Testing (Chequerboard Assay)
The chequerboard method is a common in vitro technique to assess the interaction between two antimicrobial agents.
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Plate Preparation:
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A 96-well microtiter plate is set up with serial two-fold dilutions of this compound along the x-axis and the second antibiotic (e.g., meropenem) along the y-axis.
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This creates a matrix of wells with varying concentrations of both drugs.
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Inoculation and Incubation:
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Each well is inoculated with a bacterial suspension of approximately 5 x 105 CFU/mL.
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The plate is incubated at 35-37°C for 16-20 hours.
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Data Analysis:
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The Fractional Inhibitory Concentration (FIC) index is calculated for each combination.
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The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.
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Synergy is typically defined as an FIC index of ≤0.5, additivity or indifference as an FIC index of >0.5 to ≤4, and antagonism as an FIC index of >4.
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This comprehensive guide provides a detailed overview of the current understanding of this compound's activity against Gram-negative bacilli. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.
References
- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
BAL-30072: A Technical Guide on its Spectrum of Activity Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vitro activity, mechanism of action, and experimental evaluation of BAL-30072, a novel siderophore monosulfactam antibiotic. This compound was developed to address the critical threat of infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its unique structure, combining a monobactam core with a siderophore moiety, allows it to exploit bacterial iron uptake systems for enhanced cell entry.[3][4]
Core Mechanism of Action
This compound is a monocyclic β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[5] Unlike typical monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a broader range of PBP targets. It demonstrates high affinity for PBP3, which leads to filamentation, but also uniquely inhibits PBP1a and PBP1b. This dual action results in spheroplasting and subsequent lysis of the bacterial cell, contributing to its bactericidal activity.
A key feature of this compound is the dihydroxypyridone moiety in its side chain, which acts as a siderophore. This allows the molecule to chelate iron and be actively transported into the periplasmic space of Gram-negative bacteria via their iron uptake systems, a strategy often described as a "Trojan horse" approach. This mechanism facilitates entry and helps circumvent some common resistance mechanisms like porin channel mutations.
Caption: Mechanism of this compound entry and action in Gram-negative bacteria.
Spectrum of Activity: Quantitative Data
This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative pathogens, including many multidrug-resistant (MDR) and carbapenem-resistant isolates.
Table 1: Activity of this compound against Acinetobacter baumannii
| Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MDR Acinetobacter spp. | - | 4 | |
| General A. baumannii | 4 | >64 | |
| Carbapenemase-producing | - | - |
Note: 73% of 200 carbapenemase-producing isolates were susceptible at 1 mg/L, and 89% at 8 mg/L.
Table 2: Activity of this compound against Pseudomonas aeruginosa
| Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MDR P. aeruginosa | - | 8 | |
| General P. aeruginosa | 0.25 | 1 | |
| Metallo-β-lactamase producing | - | - |
Note: 36% of 50 MDR isolates from cystic fibrosis patients were susceptible at 8 mg/L. This compound was active against 11 of 19 metallo-β-lactamase-producing isolates at 8 mg/L.
Table 3: Activity of this compound against Enterobacteriaceae
| Organism / Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| KPC-possessing K. pneumoniae | 4 | >64 | |
| Carbapenem-resistant Enterobacteriaceae | - | - |
Note: this compound was active against 70% of carbapenem-resistant Enterobacteriaceae strains tested, including those with Class A, B, and D carbapenemases.
Table 4: Activity of this compound against Other Non-Fermenters
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Burkholderia spp. | - | 0.125 | |
| Stenotrophomonas maltophilia | - | 2 | |
| Burkholderia cepacia complex (CF isolates) | - | - |
Note: 68% of 50 B. cepacia complex isolates were susceptible at 1 mg/L and 78% at 8 mg/L.
Synergistic Activity
The combination of this compound with other antibiotics, particularly carbapenems, has been explored to enhance its spectrum of activity.
-
With Meropenem: Combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. In time-kill studies against A. baumannii, the combination resulted in bactericidal concentrations that were 2- to 8-fold lower than those of either drug alone.
-
With Colistin: For isolates with a this compound MIC >4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold or greater decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.
Experimental Protocols & Workflow
The following methodologies are based on descriptions from published in vitro studies of this compound.
Caption: Generalized workflow for the in vitro evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial isolate.
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Methodology:
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Media: MICs were determined using Mueller-Hinton Agar (MHA) or broth, often cation-supplemented. For siderophore-mediated uptake assessment, media was supplemented with an iron chelator like 2,2'-bipyridyl to induce the expression of iron transport systems.
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Inoculum: Bacterial isolates were cultured to a standardized density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL for broth microdilution or 1 x 10⁴ CFU/spot for agar dilution.
-
Procedure: Serial two-fold dilutions of this compound were prepared in the test medium. The standardized bacterial inoculum was added to each dilution.
-
Incubation: Plates were incubated under standard aerobic conditions at 35-37°C for 16-20 hours.
-
Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.
-
Time-Kill Assays
-
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
-
Methodology:
-
Media and Inoculum: Assays were performed in cation-supplemented Mueller-Hinton Broth. A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL was used.
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Drug Concentrations: this compound was tested at various multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
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Sampling: Aliquots were removed from each test culture at specified time points (e.g., 0, 4, 8, 12, 24 hours).
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Quantification: Samples were serially diluted and plated to determine the viable colony count (CFU/mL).
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Analysis:
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Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.
-
Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.
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Synergy Studies
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Objective: To determine if the combination of this compound with another antibiotic results in activity greater than the sum of the individual agents.
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Methodology (Time-Kill Method):
-
Procedure: Time-kill assays were performed as described above, but included test conditions with each antibiotic alone and the two antibiotics in combination. Sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of the combining agents were often used.
-
Analysis:
-
Synergy was defined as a >2-log₁₀ decrease in colony count at 24 hours compared with the most active single agent.
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Resistance and Clinical Development
Reduced susceptibility to this compound has been associated with specific resistance mechanisms, including the overexpression of efflux pumps like MexA and AdeB in P. aeruginosa and A. baumannii, respectively, and the presence of certain SHV-type extended-spectrum β-lactamases (ESBLs).
This compound progressed to Phase I clinical trials, where it was found to be generally safe and well-tolerated in single-ascending-dose studies. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects. Further investigation into the mechanism of this hepatotoxicity suggested that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations. These findings have impacted its continued clinical development. Despite these challenges, the compound remains a significant proof-of-concept for the siderophore-monobactam class as a strategy to combat Gram-negative superbugs.
References
- 1. Mechanisms of hepatotoxicity associated with the monocyclic β-lactam antibiotic BAL30072 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 3. academic.oup.com [academic.oup.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Trojan Horse" Antibiotic BAL-30072: A Technical Guide to Its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAL-30072 is a novel siderophore monosulfactam antibiotic engineered to combat multidrug-resistant (MDR) Gram-negative bacteria. Its innovative "Trojan horse" mechanism leverages the bacteria's own iron uptake systems to facilitate entry into the periplasmic space, where its β-lactam core can exert its potent bactericidal activity. This technical guide provides an in-depth exploration of the core mechanism of this compound, including its unique mode of entry, its molecular targets, and its spectrum of activity against clinically significant pathogens. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this promising antibiotic.
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. This compound represents a significant advancement in antibiotic design, employing a "Trojan horse" strategy to bypass these resistance mechanisms.[1]
Chemically, this compound is a monosulfactam, a class of monocyclic β-lactam antibiotics.[2] What sets it apart is the conjugation of a dihydropyridone iron-chelating moiety to its side chain.[3] This siderophore component mimics the natural iron-chelating molecules that bacteria use to scavenge iron, an essential nutrient, from their environment.[1] This mimicry allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through their specific iron uptake systems.[4] Once in the periplasm, the β-lactam core of this compound inhibits multiple penicillin-binding proteins (PBPs), leading to cell wall disruption and rapid bactericidal activity.
The "Trojan Horse" Mechanism of Action
The efficacy of this compound is a two-step process: active transport into the bacterial cell followed by inhibition of essential enzymes.
Siderophore-Mediated Uptake: Breaching the Outer Membrane
Gram-negative bacteria have a relatively impermeable outer membrane that serves as a barrier to many antibiotics. To acquire essential nutrients like iron, they express TonB-dependent receptors on their outer membrane that recognize and transport iron-bound siderophores. This compound's dihydropyridone siderophore moiety chelates iron in the extracellular environment and is then recognized by these bacterial iron receptors.
In Pseudomonas aeruginosa, the FecIRA Fe³⁺-dicitrate transporter and the PiuA iron receptor have been identified as putative uptake systems for this compound. In Acinetobacter baumannii, two novel TonB-dependent receptors, Ab-PiuA and Ab-PirA, are required for the antimicrobial activity of this compound. This active transport mechanism allows this compound to circumvent resistance mechanisms such as porin deletion, which can block the entry of other β-lactam antibiotics.
Inhibition of Penicillin-Binding Proteins (PBPs)
Once in the periplasm, the monocyclic β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams like aztreonam, which primarily target PBP3 and lead to filamentation of bacterial cells, this compound has a broader target profile. It demonstrates high affinity for PBP3, as well as the bifunctional PBPs 1a and 1b. This simultaneous inhibition of multiple PBPs, which are critical for peptidoglycan synthesis and cell wall maintenance, results in the formation of spheroplasts and rapid cell lysis.
In Vitro Activity and Data
This compound has demonstrated potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many multidrug-resistant strains.
Spectrum of Activity
This compound is particularly active against non-fermenting Gram-negative bacilli such as P. aeruginosa and A. baumannii. It also shows good activity against many species of the Enterobacteriaceae family, including isolates that produce class A carbapenemases or metallo-β-lactamases. Its activity is generally less affected by resistance mechanisms that impact other β-lactams, such as the expression of certain β-lactamases and porin mutations. However, high-level expression of some extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can lead to elevated MICs.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC data for this compound against various Gram-negative pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).
Table 1: MICs of this compound against Multidrug-Resistant (MDR) Acinetobacter spp. and P. aeruginosa
| Organism | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Reference |
| MDR Acinetobacter spp. | - | - | 4 | >32 | |
| MDR P. aeruginosa | - | - | 8 | >32 |
Table 2: MICs of this compound against Enterobacteriaceae
| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefepime MIC₅₀ (µg/mL) | Cefepime MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae (overall) | 2 | >32 | 4 | >32 | |
| Citrobacter freundii | - | 16 | - | - | |
| Enterobacter cloacae | - | >32 | - | - | |
| Escherichia coli | - | >32 | - | >32 | |
| Klebsiella pneumoniae | - | >32 | - | >32 |
Table 3: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae
| Resistance Mechanism | Percentage of Isolates Inhibited by this compound at ≤4 µg/mL | Reference |
| OXA-48 | 60-87% | |
| IMP | 60-87% | |
| NDM | 60-87% | |
| VIM | 60-87% | |
| KPC | 40% |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The MICs of this compound are typically determined using the broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells containing the diluted antibiotic with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
-
Objective: To determine the rate and extent of bacterial killing by this compound.
-
Methodology:
-
Grow a bacterial culture to the logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of this compound for bacterial PBPs can be determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.
-
Objective: To determine the concentration of this compound required to inhibit 50% (IC₅₀) of the binding of a fluorescent β-lactam to specific PBPs.
-
Methodology:
-
Prepare bacterial membrane fractions containing the PBPs from the test organism.
-
Incubate the membrane preparations with various concentrations of this compound.
-
Add a fixed concentration of Bocillin FL to the mixture and incubate to allow for binding to the PBPs that are not inhibited by this compound.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control with no inhibitor.
-
Resistance Mechanisms
While this compound is designed to evade common resistance mechanisms, bacteria can still develop resistance. In P. aeruginosa, upregulation of the Fe-dicitrate system (FecIRA) can lead to decreased susceptibility. Additionally, overexpression of the AmpC β-lactamase can confer resistance, particularly under iron-deficient conditions.
Conclusion
This compound is a pioneering antibiotic that utilizes a "Trojan horse" strategy to effectively target and kill multidrug-resistant Gram-negative bacteria. Its unique mechanism, involving siderophore-mediated uptake and inhibition of multiple PBPs, allows it to overcome many of the resistance mechanisms that plague current antibiotic therapies. The in-depth understanding of its core mechanism, as outlined in this guide, is crucial for its continued development and potential clinical application in an era of increasing antibiotic resistance. Further research into its interactions with bacterial physiology and potential resistance development will be vital for harnessing its full therapeutic potential. Although development was discontinued due to observations of elevated liver transaminases in multi-dose clinical studies, the innovative mechanism of this compound provides a valuable blueprint for the future design of siderophore-antibiotic conjugates.
References
- 1. Urinary Concentrations and Antibacterial Activity of BAL30072, a Novel Siderophore Monosulfactam, against Uropathogens after Intravenous Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BAL-30072: A Technical Guide on its Bactericidal vs. Bacteriostatic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel monosulfactam antibiotic characterized by a unique dihydroxypyridone moiety that facilitates its entry into Gram-negative bacteria by exploiting iron uptake systems. This mechanism, coupled with its ability to inhibit essential penicillin-binding proteins (PBPs), results in potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including challenging pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: A Dual-Pronged Attack
This compound exhibits a distinct mechanism of action that leads to rapid bacterial cell death. Unlike traditional monobactams that primarily target Penicillin-Binding Protein 3 (PBP3), leading to filamentation, this compound has a broader target profile.
Key Features of this compound's Mechanism:
-
Siderophore-Mediated Uptake: The dihydroxypyridone side chain acts as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems for active transport across the outer membrane. This "Trojan horse" strategy allows this compound to bypass some common resistance mechanisms, such as porin channel mutations.
-
Multi-Target PBP Inhibition: Once in the periplasmic space, this compound covalently binds to and inhibits multiple essential PBPs. It demonstrates a high affinity for PBP3, the primary target of monobactams, but also significantly inhibits PBP1a and PBP1b.[1] This multi-target inhibition disrupts the synthesis and cross-linking of the peptidoglycan cell wall at multiple points.
-
Induction of Spheroplasting and Lysis: The simultaneous inhibition of PBP1a, PBP1b, and PBP3 is crucial to its bactericidal effect. This combination prevents the formation of elongated filaments (a typical bacteriostatic effect of PBP3 inhibition alone) and instead induces the formation of unstable spheroplasts, which rapidly lyse, leading to cell death.[1][2]
Quantitative Analysis of Bactericidal Activity
The bactericidal activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
In Vitro Susceptibility and Bactericidal Concentrations
Studies have consistently demonstrated the potent bactericidal activity of this compound against a range of Gram-negative pathogens. The following tables summarize the MIC and MBC data from in vitro studies.
| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Acinetobacter baumannii | HPA74510 | 0.125 | 0.5 | 4 | [3] |
| Enterobacter cloacae | S9639 | 1 | 8 | 8 | [3] |
| Enterobacter cloacae | S4741B | 1 | 4 | 4 | |
| Pseudomonas aeruginosa | BA | 0.5 | 4 | 8 | |
| Pseudomonas aeruginosa | HPA10586 | 1 | 8 | 8 | |
| Pseudomonas aeruginosa | 527 | 2 | 8 | 4 | |
| Pseudomonas aeruginosa | (560546) M.P. | 1 | 4 | 4 | |
| Stenotrophomonas maltophilia | 1AC736 | 0.125 | 0.125 | 1 | |
| Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against selected Gram-negative isolates. |
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| MDR Acinetobacter spp. | - | - | 4 | |
| MDR Pseudomonas aeruginosa | - | - | 8 | |
| Pseudomonas aeruginosa | - | 0.25 | 1 | |
| Acinetobacter baumannii | - | 4 | >64 | |
| KPC-possessing Klebsiella pneumoniae | - | 4 | >64 | |
| Enterobacteriaceae | 181 | 2 | >32 | |
| Table 2: MIC₅₀ and MIC₉₀ values of this compound against various Gram-negative pathogens. |
Experimental Protocols
Determination of MIC and MBC
The bactericidal nature of this compound is established through standardized microdilution susceptibility testing to determine the MIC, followed by subculturing to determine the MBC.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot (e.g., 10-100 µL) from each well showing no visible growth is plated onto antibiotic-free agar. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum.
Time-Kill Assays
Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time.
Protocol:
-
Assay Setup: A series of tubes containing CAMHB and various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: Each tube is inoculated with a standardized bacterial suspension to achieve an initial density of ~5 x 10⁵ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity. Time-kill curves for this compound typically show a rapid, concentration-dependent killing within the first 6-8 hours.
Conclusion
The available in vitro data strongly support the classification of this compound as a bactericidal agent against a broad range of clinically relevant Gram-negative pathogens. Its unique siderophore-mediated uptake mechanism, combined with the inhibition of multiple essential penicillin-binding proteins (PBP1a, 1b, and 3), leads to rapid cell lysis rather than the bacteriostatic effect of filamentation observed with other monobactams. Quantitative assessments, including MBC/MIC ratios typically ≤4 and time-kill assays demonstrating a ≥3-log₁₀ reduction in bacterial viability, confirm its potent bactericidal activity. This profile makes this compound a promising candidate for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.
References
BAL-30072: A Technical Guide on its Activity Against Carbapenem-Resistant Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel monosulfactam antibiotic, BAL-30072, and its efficacy against the significant threat of carbapenem-resistant Enterobacteriaceae (CRE). The document synthesizes available data on its mechanism of action, in vitro and in vivo activity, and experimental methodologies.
Core Principles of this compound Activity
Mechanism of Action: A "Trojan Horse" Strategy
This compound is a siderophore-containing monocyclic β-lactam antibiotic, belonging to the monosulfactam class.[1][2] Its innovative design incorporates a dihydroxypyridone moiety that acts as a siderophore, a molecule that binds iron.[1] This feature allows this compound to exploit bacterial iron uptake systems to facilitate its entry into the bacterial cell, a mechanism often referred to as a "Trojan horse" strategy.[1][3]
Once inside the periplasmic space, this compound exerts its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP 3, the primary target for monobactams like aztreonam. Uniquely, this compound also inhibits the bifunctional PBPs 1a and 1b. This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell, a distinct morphological effect compared to the filamentation typically induced by other monocyclic β-lactams.
A critical attribute of this compound is its stability against a broad range of β-lactamases. As a monocyclic β-lactam, it is inherently stable to hydrolysis by Ambler class B metallo-β-lactamases (MBLs), such as VIM and NDM types. Furthermore, it demonstrates relative stability against class A extended-spectrum β-lactamases (ESBLs) of the CTX-M type, as well as class A (KPC) and class D (OXA) carbapenemases.
Spectrum of Activity Against CRE
This compound has demonstrated potent activity against a wide array of multidrug-resistant (MDR) Gram-negative bacilli, including many carbapenem-resistant strains of Enterobacteriaceae. It has shown efficacy against isolates producing various carbapenemases, including class A (KPC), class B (metallo-β-lactamases like NDM, VIM, IMP), and class D (OXA-type) enzymes.
However, its activity can be diminished against strains that exhibit high-level expression of certain ESBLs (particularly SHV-type), and class C (AmpC) cephalosporinases. This suggests that the overall resistance profile of the bacteria, beyond just carbapenemase production, can influence the efficacy of this compound.
Synergistic Potential with Carbapenems
Numerous studies have highlighted the synergistic and additive effects of combining this compound with carbapenems, such as meropenem, imipenem, and doripenem. This combination has been shown to be effective against 70-80% of tested isolates, a significant increase compared to the activity of either agent alone. The synergy observed in vitro has also translated to enhanced efficacy in in vivo models of septicemia. This potentiation may be particularly effective against isolates where resistance is mediated by mechanisms other than MBLs, such as porin loss combined with the expression of other β-lactamases.
Quantitative Data Presentation
The following tables summarize the in vitro activity of this compound against various carbapenem-resistant Enterobacteriaceae isolates.
Table 1: In Vitro Activity of this compound Against CRE by Carbapenemase Type
| Carbapenemase Type | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference |
| KPC | Not Specified | Not Specified | 4 | >64 | |
| 40% susceptible at ≤4 mg/L | |||||
| Metallo-β-lactamases (NDM, VIM, IMP) | 60-87% susceptible at ≤4 mg/L | ||||
| OXA-48 | 60-87% susceptible at ≤4 mg/L | ||||
| All CRE | Not Specified | 69% inhibited at ≤4 mg/L |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Synergistic Activity of this compound in Combination with Meropenem
| Organism | Resistance Mechanism | This compound MIC (mg/L) | Meropenem MIC (mg/L) | This compound/Meropenem Combination MIC (mg/L) | Reference |
| E. coli | Not Specified | 2 | >32 | Not specified, but synergy observed | |
| K. pneumoniae | Not Specified | 2 | 0.5 | Not specified, but synergy observed | |
| A. baumannii | Multiple | >64 | Not Specified | 2-8 fold reduction in Meropenem MIC | |
| P. aeruginosa | OprD-deficient | Not Specified | Not Specified | Consistent potentiation observed |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of CRE isolates to this compound and its combinations was primarily determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution or agar dilution.
-
Inoculum: Bacterial suspensions were prepared to match a 0.5 McFarland turbidity standard.
-
Media: Cation-adjusted Mueller-Hinton broth or agar was commonly used.
-
Incubation: Plates were incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Assays
The bactericidal activity and synergistic interactions of this compound were evaluated using time-kill curve methodology.
-
Inoculum: A starting inoculum of approximately 5 x 10⁵ CFU/mL in the logarithmic growth phase was used.
-
Drug Concentrations: Antibiotics were tested at subinhibitory and suprainhibitory concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
-
Sampling: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated for viable colony counts.
-
Synergy Definition: Synergy was typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity was defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.
In Vivo Efficacy Models
Animal models were employed to assess the in vivo relevance of the in vitro findings.
-
Model: Murine septicemia or soft-tissue infection models were commonly used.
-
Animals: Immunocompetent or neutropenic mice (e.g., NMRI or ICR strains) were used.
-
Infection: Animals were infected intraperitoneally or intramuscularly with a lethal or sublethal dose of a CRE strain.
-
Treatment: this compound, alone or in combination with a carbapenem, was administered subcutaneously or intravenously at various doses and schedules post-infection.
-
Endpoints: Efficacy was measured by animal survival over a period of days or by determining the bacterial load (CFU/g) in target tissues (e.g., thigh muscle) at the end of the experiment.
Visualizations
References
The Siderophore Sulfactam BAL-30072: A Technical Overview of its Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel monosulfactam β-lactam antibiotic characterized by a unique siderophore moiety, a dihydroxypyridone group, designed to facilitate its entry into Gram-negative bacteria by exploiting their iron uptake systems.[1][2] This "Trojan horse" strategy allows this compound to circumvent some common resistance mechanisms, such as reduced outer membrane permeability.[3] This document provides a comprehensive technical guide on the studies of this compound concerning Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[4][5]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant (MDR) strains of P. aeruginosa. Its efficacy is particularly notable against carbapenem-resistant isolates.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa from various studies.
Table 1: Comparative in vitro activity of this compound and other β-lactams against multidrug-resistant P. aeruginosa.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.25 | 8 |
| Meropenem | >32 | >32 |
| Aztreonam | - | - |
| Ceftazidime | - | - |
| Cefepime | - | - |
| Imipenem | - | - |
| Piperacillin-Tazobactam | - | - |
Note: Data compiled from studies on panels of MDR P. aeruginosa. Dashes indicate data not consistently reported across the primary sources.
Table 2: Influence of Iron Chelators on this compound MIC against P. aeruginosa.
| Condition | Fold-change in MIC | Percentage of Strains Affected |
| Addition of 16 µg/mL BPL | 2- to 32-fold decrease | 27% (16/60) |
BPL: Bipyridyl, an iron chelator.
Mechanism of Action
The antimicrobial activity of this compound against P. aeruginosa is multifaceted, involving both efficient cell entry and inhibition of essential cellular processes.
Cellular Uptake
The dihydroxypyridone siderophore component of this compound actively hijacks the bacterial iron transport machinery to facilitate its entry across the outer membrane. Studies have implicated the PiuA and potentially other TonB-dependent iron transporters in the uptake of this compound.
Target Inhibition
Once in the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs). Unlike traditional monobactams like aztreonam which primarily target PBP3, this compound also shows high affinity for PBP1a and PBP1b. This broader PBP inhibition profile leads to spheroplasting and subsequent cell lysis rather than the filamentation typically observed with PBP3 inhibitors.
Resistance Mechanisms
Resistance to this compound in P. aeruginosa can emerge through several mechanisms.
-
AmpC Overexpression: Under iron-deficient conditions, mutants with overexpression of the chromosomal AmpC β-lactamase are predominant. These mutants exhibit cross-resistance to other β-lactams like aztreonam and ceftazidime.
-
Iron Uptake System Modifications: Mutations affecting iron uptake pathways can reduce the susceptibility to this compound. For instance, upregulation of the FecIRA iron-dicitrate transport system or mutations in the piuA and piuC genes have been shown to increase this compound MICs. Conversely, deletion of fecI or fecA leads to hypersusceptibility.
-
Efflux Pumps: While not the primary mechanism of resistance, overexpression of efflux pumps like MexA-MexB-OprM may contribute to reduced susceptibility, although this is not consistently observed.
Combination Therapy
The combination of this compound with carbapenems, such as meropenem, has shown synergistic or additive effects against MDR P. aeruginosa. This combination can be effective against 70-80% of isolates that are resistant to carbapenems alone. Time-kill assays have confirmed the enhanced bactericidal activity of these combinations.
Experimental Protocols
MIC Determination (Broth Microdilution)
The in vitro activity of this compound is typically assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Cation-adjusted Mueller-Hinton broth is used. For this compound, the medium is often supplemented with an iron chelator like 2,2'-bipyridyl (BPL) at a concentration of 16 µg/mL to mimic iron-limited conditions found in vivo and enhance the activity of the siderophore component.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in the microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal activity of this compound alone and in combination with other agents.
Synergy in time-kill assays is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Animal Models
The in vivo efficacy of this compound has been evaluated in various animal models of P. aeruginosa infection, including murine thigh and lung infection models. These studies have shown that the synergistic effects observed in vitro with carbapenem combinations can translate to improved efficacy in vivo. For instance, in neutropenic murine thigh infection models, the combination of this compound and meropenem demonstrated enhanced bacterial killing compared to either agent alone.
Conclusion
This compound represents a promising development in the fight against multidrug-resistant P. aeruginosa. Its unique mechanism of action, leveraging bacterial iron uptake systems to gain entry and subsequently inhibiting multiple essential PBPs, allows it to overcome many existing resistance mechanisms. While resistance to this compound can emerge, particularly through modifications in iron transport pathways and AmpC overexpression, combination therapy with carbapenems has shown significant potential to enhance its activity and suppress the development of resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by this challenging pathogen.
References
- 1. Fighting P. aeruginosa (Part II) - Allphase Pharma Consulting, LLC [allphasepharma.com]
- 2. Involvement of Fe Uptake Systems and AmpC β-Lactamase in Susceptibility to the Siderophore Monosulfactam BAL30072 in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Gram-Negative Resistance Mechanisms Have No Effect on the Efficacy of MC-1, a Novel Siderophore-Conjugated Monocarbam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
BAL-30072: A Siderophore Monosulfactam Antibiotic for Multidrug-Resistant Gram-Negative Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BAL-30072 is a novel, investigational monosulfactam antibiotic characterized by a unique siderophore moiety, which facilitates its entry into Gram-negative bacteria.[1][2] This feature, combined with its robust stability against a wide array of β-lactamases, positions this compound as a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens, a growing global health concern.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.
Chemical Structure
This compound, chemically known as [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate, is a monocyclic β-lactam antibiotic.[5] Its structure incorporates a dihydroxypyridone siderophore, which plays a crucial role in its uptake by bacteria.
-
Molecular Formula: C₁₆H₁₈N₆O₁₀S₂
-
Molecular Weight: 518.5 g/mol
-
CAS Number: 941285-15-0
Mechanism of Action
The antimicrobial activity of this compound involves a multi-step process that overcomes common resistance mechanisms in Gram-negative bacteria.
Diagram: Proposed Mechanism of Action of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 4. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bal30072 | C16H18N6O10S2 | CID 52942440 - PubChem [pubchem.ncbi.nlm.nih.gov]
BAL-30072: A Trojan Horse Strategy Targeting Bacterial Iron Uptake Systems
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BAL-30072 is a novel monosulfactam β-lactam antibiotic distinguished by a unique chemical structure that incorporates a siderophore-like dihydroxypyridone moiety. This design facilitates its active transport into Gram-negative bacteria by exploiting their essential iron uptake systems, a "Trojan horse" mechanism that circumvents common resistance pathways such as porin deletion. Once inside the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs), primarily PBP3, as well as PBP1a and PBP1b, leading to rapid cell lysis.[1][2][3][4] This dual-action mechanism contributes to its potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including problematic species such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[5] This document provides an in-depth technical overview of this compound, focusing on its interaction with bacterial iron acquisition systems, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action: Siderophore Mimicry and PBP Inhibition
This compound's innovative design leverages the critical need of bacteria for iron. The dihydroxypyridone side chain mimics natural siderophores, which are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge ferric iron (Fe³⁺) from the host environment. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through specific TonB-dependent transporters (TBDTs), which are normally used for the uptake of iron-siderophore complexes.
In Pseudomonas aeruginosa, the outer membrane receptor PiuA has been identified as a key putative uptake system for this compound. The transport across the outer membrane is an energy-dependent process facilitated by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptors.
Once in the periplasmic space, this compound inhibits its primary target, PBP3, which is crucial for cell division. This action is typical of monobactam antibiotics and often results in the formation of long bacterial filaments. However, this compound also demonstrates a high affinity for PBP1a and PBP1b, bifunctional enzymes involved in peptidoglycan synthesis. This multi-target inhibition is unusual for a monocyclic β-lactam and leads to rapid spheroplasting and cell lysis, contributing to its potent bactericidal activity.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including many strains resistant to other β-lactams, such as carbapenems. Its efficacy is particularly noteworthy against MDR Acinetobacter spp. and P. aeruginosa.
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacilli from published studies.
Table 1: MIC₅₀ and MIC₉₀ Values of this compound Against Key Gram-Negative Pathogens
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator (Meropenem) MIC₉₀ (µg/mL) | Reference |
| Acinetobacter spp. (MDR) | - | - | 4 | >32 | |
| P. aeruginosa (MDR) | - | - | 8 | >32 | |
| P. aeruginosa | - | 0.25 | 1 | - | |
| A. baumannii | - | 4 | >64 | - | |
| K. pneumoniae (KPC-possessing) | - | 4 | >64 | - | |
| Burkholderia spp. | - | - | 0.125 | ≥32 | |
| S. maltophilia | - | - | 2 | ≥32 |
Table 2: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae
| Resistance Mechanism | Number of Isolates | % Susceptible at ≤4 µg/mL | Reference |
| All Carbapenem-Resistant | - | 69% | |
| OXA-48 | - | 60-87% | |
| IMP | - | 60-87% | |
| NDM | - | 60-87% | |
| VIM | - | 60-87% | |
| KPC | - | 40% |
Synergy with Other Antibiotics
Numerous studies have reported synergistic or additive effects when this compound is combined with other antibiotics, particularly carbapenems like meropenem. This combination can restore activity against resistant strains and suppress the development of further resistance. For instance, combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. Synergy is defined as a >2 log₁₀ decrease in colony count at 24 hours compared to the more active single agent.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.
-
Methodology: Broth microdilution or agar dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Medium: Cation-adjusted Mueller-Hinton Broth or Agar is typically used. For studies investigating the siderophore mechanism, the medium may be supplemented with an iron chelator like 2,2'-bipyridyl (BPL) to induce the expression of iron uptake systems.
-
Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL for broth microdilution) is prepared.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Time-Kill Assays
Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Methodology: A standardized inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to broth containing the antibiotic at various concentrations (e.g., 0.25x, 1x, 4x MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Viable cell counts are determined by serial dilution and plating onto antibiotic-free agar.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is often defined as a ≥3 log₁₀ reduction in the initial inoculum count at 24 hours.
Chequerboard (Synergy) Testing
This method is used to assess the interaction between two antimicrobial agents.
-
Methodology: A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate, with concentrations of drug A increasing along the x-axis and concentrations of drug B increasing along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as for a standard MIC test.
-
Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Clinical Development and Safety
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Initial single-ascending-dose studies showed the drug to be safe and well-tolerated. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects, suggesting potential hepatotoxicity with long-term treatment. Further investigations indicated that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations, which may explain the observed liver injury. Consequently, the clinical development of this compound was discontinued.
Conclusion
This compound represents a pioneering approach in antibiotic design, effectively utilizing bacterial iron transport machinery to overcome resistance in Gram-negative pathogens. Its unique "Trojan horse" strategy, coupled with a multi-target mechanism of PBP inhibition, conferred potent bactericidal activity against some of the most challenging MDR bacteria. While its clinical development was halted due to safety concerns, the principles underlying its design continue to inform the development of next-generation siderophore-conjugated antibiotics. The extensive in vitro and preclinical data for this compound remain a valuable resource for researchers in the field of antimicrobial drug discovery, highlighting both the promise and the potential pitfalls of targeting essential bacterial pathways.
References
- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocol: BAL-30072 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAL-30072 is a novel siderophore monosulfactam antibiotic demonstrating potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacilli.[1][2] Its unique structure, which includes a dihydroxypyridone siderophore moiety, facilitates its entry into bacterial cells by exploiting iron-uptake systems.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) guidelines. It also summarizes its in vitro activity and mechanism of action.
Mechanism of Action
This compound is a monocyclic β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Unlike other monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a high affinity for PBP3 as well as the bifunctional PBP1a and PBP1b. This multi-target inhibition leads to rapid cell spheroplasting and subsequent lysis, rather than the filament formation typically observed with PBP3 inhibitors. The presence of a siderophore allows this compound to bypass some common resistance mechanisms, such as porin mutations, by utilizing the bacterium's own iron transport systems to gain entry across the outer membrane.
Caption: Mechanism of this compound entry and action in Gram-negative bacteria.
Summary of In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of multidrug-resistant Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comments |
| Acinetobacter baumannii (MDR) | 4 | 4 | Potent activity against multidrug-resistant isolates. |
| Pseudomonas aeruginosa (MDR) | - | 8 | Active against many carbapenem-resistant strains. |
| P. aeruginosa (Contemporary) | 0.25 | 1 | Highly active against contemporary clinical isolates. |
| KPC-possessing K. pneumoniae | 4 | >64 | Activity varies among isolates with KPC carbapenemases. |
| Enterobacteriaceae (Carbapenem-Resistant) | - | - | Active against 70% of carbapenem-resistant strains tested, including those with metallo-β-lactamases. |
Protocol: this compound MIC Testing by Broth Microdilution
This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".
Materials
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolates for testing (e.g., P. aeruginosa, A. baumannii, E. coli)
-
Quality control (QC) strain (e.g., P. aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Experimental Workflow
Caption: Workflow for the broth microdilution MIC testing protocol.
Detailed Methodology
3.1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or as required) in a suitable sterile solvent (e.g., sterile distilled water or buffered solution).
-
Ensure the powder is completely dissolved. The stock solution can be stored in aliquots at -70°C.
3.2. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
3.3. Standardization of Inoculum
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension. A 1:100 dilution in CAMHB is typical to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
Further dilute this suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final well volume. This is usually achieved by adding 50 µL of the 1 x 10⁶ CFU/mL suspension to 50 µL of drug-containing broth in the microtiter plate.
3.4. Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate row.
-
Add 50 µL of the this compound stock solution to well 1, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 can serve as a sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL). The final volume in each well will be 100 µL with a final bacterial concentration of ~5 x 10⁵ CFU/mL.
3.5. Incubation
-
Cover the microtiter plates or place them in a plastic bag to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
3.6. Interpretation of Results
-
Following incubation, examine the wells for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well (well 11) must show distinct turbidity.
-
The sterility control well (well 12) should remain clear.
-
Compare the results for the QC strain with the established acceptable ranges to ensure the validity of the test run.
References
Application Note and Protocol: BAL-30072 Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel monosulfactam antibiotic recognized for its potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] This siderophore β-lactam conjugate is distinguished by its stability against many β-lactamases, including class B metallo-β-lactamases and class C β-lactamases.[4][5] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP 1a, PBP 1b, and PBP 3, leading to bacterial cell lysis.
The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound against clinically relevant Gram-negative pathogens using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle of the Method
The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.
Materials and Equipment
-
This compound reference powder
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, disposable reagent reservoirs
-
Multichannel and single-channel precision pipettes with sterile tips
-
Bacterial culture of the test organism in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Plate reader (optional, for automated reading)
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
Experimental Protocols
Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound reference powder.
-
Reconstitute the powder in a suitable solvent (refer to the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is completely dissolved by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
Prepare fresh stock solutions on the day of the experiment or store aliquots at -80°C for future use (validate storage conditions).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the suspension to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A625nm of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating the highest desired concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
The following tables summarize the in vitro activity of this compound against various Gram-negative pathogens as reported in the literature.
Table 1: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter spp. (MDR) | 4 | 4 |
| Pseudomonas aeruginosa (MDR) | 8 | 8 |
| KPC-possessing Klebsiella pneumoniae | 4 | >64 |
Data sourced from multiple studies.
Table 2: Comparative In Vitro Activity of this compound and Meropenem
| Organism Set | This compound MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| MDR Acinetobacter spp. | 4 | >32 |
| MDR P. aeruginosa | 8 | >32 |
This table highlights the potent activity of this compound against strains that are resistant to carbapenems like meropenem.
Table 3: Synergistic Activity of this compound in Combination with Meropenem
| Organism | Effect of Combination | Fold Decrease in Meropenem MIC |
| Acinetobacter baumannii | Lowered meropenem MICs | 2-8 fold |
| Klebsiella pneumoniae | ≥ 4-fold decrease in this compound MIC₉₀ | Not applicable |
Combining this compound with meropenem has been shown to enhance activity against certain MDR strains.
Visualizations
Experimental Workflow for this compound Broth Microdilution Assay
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BAL-30072 Agar Dilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, which involves the inhibition of multiple penicillin-binding proteins (PBPs), makes it a promising candidate for the treatment of challenging infections.[1] Accurate determination of its in vitro activity is crucial for both clinical and research applications. The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. These application notes provide a detailed protocol for performing agar dilution susceptibility testing of this compound, along with data presentation and visualization of its mechanism of action.
Mechanism of Action
This compound is a monocyclic β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Unlike other monobactams that primarily target PBP3, this compound has a high affinity for PBP3 and also inhibits the bifunctional penicillin-binding proteins PBP1a and PBP1b.[1] This multi-targeted approach leads to the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with agents that only inhibit PBP3.[1]
Spectrum of Activity
This compound has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative pathogens, including:
-
Pseudomonas aeruginosa (including MDR and carbapenem-resistant strains)[2][3]
-
Acinetobacter baumannii (including MDR and carbapenem-resistant strains)
-
Enterobacteriaceae (including strains producing extended-spectrum β-lactamases (ESBLs), and carbapenemases such as KPC and metallo-β-lactamases)
-
Stenotrophomonas maltophilia
-
Burkholderia spp.
Data Presentation: In Vitro Susceptibility of Gram-Negative Pathogens to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative isolates as determined by broth and agar dilution methods.
Table 1: MIC50 and MIC90 Values of this compound Against Key Gram-Negative Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 206 | 0.25 | 1 | |
| Acinetobacter baumannii | - | 4 | >64 | |
| KPC-possessing Klebsiella pneumoniae | - | 4 | >64 | |
| Enterobacteriaceae | 181 | 2 | >32 | |
| MDR Acinetobacter spp. | - | - | 4 | |
| MDR P. aeruginosa | - | - | 8 |
Table 2: this compound MICs for Specific Carbapenemase-Producing Enterobacteriaceae Strains
| Organism and Resistance Mechanism | MIC (µg/mL) | Reference |
| Escherichia coli (NDM-1) | 1 | |
| Klebsiella pneumoniae (KPC) | - | |
| Pseudomonas aeruginosa (VIM-1 + AmpC) | - | |
| Escherichia coli (CTX-M-15) | - | |
| Escherichia coli (TEM-3) | - | |
| Escherichia coli (TEM-5) | - |
Table 3: this compound MICs for Specific Acinetobacter baumannii Strains
| Strain | Meropenem Susceptibility | This compound MIC (µg/mL) | Reference |
| AB307-0294 | Susceptible | - | |
| AB8407 | Susceptible | - | |
| AB1697 | Resistant | - | |
| AB3340 | Resistant | - | |
| AB0057 | Resistant | >64 |
Experimental Protocols
Agar Dilution Susceptibility Testing Protocol for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile deionized water
-
Sterile tubes for serial dilutions
-
Micropipettes and sterile tips
-
Inoculum preparation tubes (e.g., sterile saline or broth)
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., Steers-Foltz replicator) or calibrated loops
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Incubator (35 ± 2 °C)
2. Preparation of this compound Stock Solution
-
Aseptically weigh a precise amount of this compound powder.
-
Reconstitute the powder with a suitable solvent (as recommended by the manufacturer, typically sterile deionized water) to a known concentration (e.g., 1280 µg/mL).
-
Ensure the stock solution is thoroughly dissolved.
3. Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50 °C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile deionized water.
-
For each desired final concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour the agar-drug mixture into sterile petri dishes to a depth of 3-4 mm.
-
Also, prepare a drug-free control plate.
-
Allow the agar to solidify at room temperature.
-
Plates should be used on the day of preparation.
4. Inoculum Preparation
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.
5. Inoculation of Plates
-
Using an inoculator, apply the prepared bacterial suspensions to the surface of the agar plates, starting with the drug-free control plate and progressing to the plates with increasing concentrations of this compound.
-
Each spot should contain approximately 1-2 µL of the diluted inoculum.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
6. Incubation
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
7. Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Growth on the drug-free control plate must be confirmed for the test to be valid.
8. Quality Control
-
Concurrently test the recommended QC strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with each batch of tests.
-
The resulting MICs for the QC strains should fall within the established acceptable ranges. As of the last update, specific CLSI or EUCAST-defined QC ranges for this compound have not been published. Laboratories should establish their own internal QC ranges based on method validation.
Mandatory Visualizations
Experimental Workflow for Agar Dilution Testing
Caption: Workflow for this compound agar dilution susceptibility testing.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of PBPs.
References
- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of the siderophore monosulfactam BAL30072 against contemporary Gram-negative pathogens from New York City, including multidrug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for BAL-30072 Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent in vitro activity against a wide range of multi-drug resistant (MDR) Gram-negative bacilli, including challenging pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Its unique mechanism of action involves a "Trojan horse" strategy, where the siderophore moiety facilitates uptake of the drug through bacterial iron transport systems.[1] Once inside the periplasm, this compound inhibits penicillin-binding proteins (PBPs) 1a, 1b, and 3, leading to rapid cell lysis and bactericidal activity.[1][2]
Time-kill curve assays are essential pharmacodynamic studies that provide critical information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays are invaluable for characterizing the antimicrobial effects of new compounds like this compound, understanding dose-response relationships, and evaluating potential synergies with other antibiotics. This document provides a detailed protocol for performing a time-kill curve assay with this compound against Gram-negative bacteria.
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a prerequisite for a time-kill assay.
-
Bactericidal Activity: Generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.
-
Bacteriostatic Activity: A < 3-log10 reduction in the initial inoculum, where the growth of the bacteria is inhibited but the cells are not killed.
-
Synergy: The interaction of two or more agents where their combined effect is significantly greater than the effect of each agent alone. In time-kill assays, synergy is often defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Experimental Protocol
This protocol is based on established methodologies for time-kill assays and specific findings related to this compound.
1. Materials
-
This compound analytical powder
-
Test bacterial strain (e.g., P. aeruginosa ATCC 27853, clinical isolate of A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2,2'-Bipyridyl (BPL)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Phosphate-buffered saline (PBS), sterile
-
Sterile culture tubes, flasks, and 96-well plates
-
Spectrophotometer
-
Incubator (37°C), with and without shaking capabilities
-
Spiral plater or manual plating supplies
-
Colony counter
2. Preliminary Steps: MIC Determination
Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Important Note: The activity of this compound can be enhanced by the addition of an iron chelator. It is recommended to perform MIC testing and the subsequent time-kill assay in media supplemented with 16 µg/mL of 2,2'-Bipyridyl (BPL).
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB (supplemented with BPL).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB (with BPL) to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL. Verify the starting inoculum by performing a colony count of the final suspension.
4. Time-Kill Assay Procedure
-
Prepare stock solutions of this compound in a suitable solvent and dilute to the desired concentrations in CAMHB (with BPL). The concentrations to be tested should be multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).
-
Set up a series of sterile tubes or flasks for each concentration of this compound to be tested, plus a growth control tube (no antibiotic).
-
Dispense the appropriate volume of the diluted bacterial suspension into each tube.
-
Incubate all tubes at 37°C with shaking (e.g., 220 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.
-
Perform serial ten-fold dilutions of each aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
5. Data Analysis
-
Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each antibiotic concentration and the growth control.
Data Presentation
The following tables present hypothetical data from a time-kill curve assay of this compound against a strain of P. aeruginosa.
Table 1: MIC of this compound against P. aeruginosa
| Bacterial Strain | MIC (µg/mL) |
| P. aeruginosa XYZ | 4 |
Table 2: Time-Kill Kinetics of this compound against P. aeruginosa XYZ (Log10 CFU/mL)
| Time (hours) | Growth Control | 0.25x MIC | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | 8x MIC | 16x MIC |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 | 5.68 | 5.71 | 5.70 |
| 2 | 6.85 | 6.50 | 6.10 | 5.20 | 4.80 | 4.10 | 3.50 | 2.90 |
| 4 | 7.90 | 7.30 | 6.50 | 4.50 | 3.90 | 3.10 | 2.50 | <2.00 |
| 6 | 8.50 | 7.90 | 6.90 | 3.80 | 3.10 | 2.40 | <2.00 | <2.00 |
| 8 | 8.90 | 8.30 | 7.20 | 3.20 | 2.50 | <2.00 | <2.00 | <2.00 |
| 24 | 9.20 | 8.80 | 7.50 | 2.80 | <2.00 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the lower limit of detection.
Visualization of Experimental Workflow
Caption: Workflow of the this compound time-kill curve assay.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergy Testing of BAL-30072 with Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a critical strategy to combat these challenging pathogens. BAL-30072, a novel siderophore monosulfactam, and meropenem, a broad-spectrum carbapenem, have demonstrated a potent synergistic relationship against a range of clinically important Gram-negative bacteria. These application notes provide detailed protocols for assessing this synergy in a laboratory setting.
This compound exhibits a unique mechanism of action, inhibiting penicillin-binding proteins (PBPs) 1a, 1b, and 3, which leads to bacterial spheroplasting and lysis. Meropenem also targets bacterial cell wall synthesis through the inhibition of PBPs. The combination of these two agents has been shown to be particularly effective against MDR strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Data Presentation
The synergistic activity of this compound and meropenem results in a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs when used in combination compared to their individual activities.
Table 1: In Vitro Activity of this compound and Meropenem Alone and in Combination against Klebsiella pneumoniae
| Antibiotic Agent(s) | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | >32 | >32 |
| Meropenem | 0.25 | 32 |
| This compound + Meropenem (1:1) | 0.5 | 4[1] |
Table 2: Example Data Interpretation for Checkerboard Synergy Assay
| Bacterial Strain | This compound MIC Alone (mg/L) | Meropenem MIC Alone (mg/L) | This compound MIC in Combination (mg/L) | Meropenem MIC in Combination (mg/L) | FICI | Interpretation |
| A. baumannii ABC-1 | 4 | 16 | 1 | 2 | 0.375 | Synergy |
| P. aeruginosa XYZ-2 | 8 | 8 | 2 | 2 | 0.5 | Synergy |
| K. pneumoniae 123-3 | 2 | 0.5 | 1 | 0.125 | 0.75 | Additive |
Note: The data in Table 2 are illustrative examples for interpretation purposes. Specific FICI values for this compound and meropenem combinations were not publicly available in the search results.
Mandatory Visualizations
Caption: Mechanism of Action and Synergy Pathway.
Caption: Checkerboard Assay Workflow.
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
This compound powder
-
Meropenem powder
-
Appropriate solvents for stock solutions (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s)
-
0.5 McFarland turbidity standard
-
Sterile reservoirs, multichannel and single-channel pipettes
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and meropenem at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
In the first column, add 50 µL of the this compound working solution to the wells in rows A-G. Perform serial two-fold dilutions across the plate from column 1 to 10.
-
In the first row, add 50 µL of the meropenem working solution to the wells in columns 1-10. Perform serial two-fold dilutions down the plate from row A to G.
-
This creates a checkerboard of decreasing concentrations of both drugs.
-
Include a row for this compound only and a column for meropenem only to determine their individual MICs.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of this compound + FIC of Meropenem Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Synergy Assay
This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Materials:
-
This compound and Meropenem
-
CAMHB
-
Test bacterial strain(s)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Assay Setup: Prepare tubes or flasks with CAMHB containing:
-
No antibiotic (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)
-
Meropenem at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)
-
The combination of this compound and meropenem at the same sub-inhibitory concentrations.
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture. Perform serial dilutions in sterile saline and plate onto agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Conclusion
The combination of this compound and meropenem represents a promising therapeutic strategy against challenging Gram-negative pathogens. The protocols outlined in these application notes provide a framework for researchers to quantify this synergistic interaction and further explore its potential in drug development. The enhanced activity observed with this combination may allow for the use of lower antibiotic concentrations, potentially reducing toxicity and the emergence of resistance.
References
Application Notes and Protocols: BAL-30072 Chequerboard Assay for Antibiotic Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its unique mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) PBP1a, PBP1b, and PBP3, which are essential for bacterial cell wall synthesis.[1][2] this compound utilizes the bacterium's own iron uptake systems to facilitate its entry into the cell, acting as a "Trojan horse" to bypass certain resistance mechanisms.[3][4] Combination therapy with this compound and other antibiotics, particularly carbapenems like meropenem, has shown promise for overcoming resistance and enhancing antibacterial efficacy. The chequerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
This document provides detailed application notes and protocols for performing a chequerboard assay to evaluate the synergistic potential of this compound with other antibiotics.
Data Presentation: this compound and Meropenem Synergy
The following table summarizes the results of a chequerboard synergy analysis between this compound and meropenem against various Gram-negative bacterial strains. The data demonstrates synergistic and additive interactions, highlighting the potential of this combination therapy.
| Bacterial Strain | This compound MIC (µg/mL) Alone | Meropenem MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Meropenem MIC (µg/mL) in Combination | FIC Index (FICI) | Interaction |
| E. coli NDM-1 | 2 | 128 | 0.5 | 32 | 0.5 | Additive |
| K. pneumoniae KPC-2 | 4 | 64 | 1 | 16 | 0.5 | Additive |
| P. aeruginosa WT | 1 | 0.5 | 0.25 | 0.125 | 0.5 | Additive |
| P. aeruginosa MDR | 8 | 32 | 1 | 4 | 0.25 | Synergy |
| A. baumannii MDR | 4 | 64 | 0.5 | 8 | 0.25 | Synergy |
Fractional Inhibitory Concentration (FIC) Index Calculation: FICI = FIC of this compound + FIC of Meropenem FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Protocol 1: Broth Microdilution Chequerboard Assay
This protocol details the steps for performing a chequerboard assay to determine the synergistic interaction between this compound and a second antibiotic (e.g., meropenem).
Materials:
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (e.g., meropenem, potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested.
-
Use the appropriate solvent for each antibiotic and ensure complete dissolution.
-
-
Preparation of Antibiotic Dilutions in a 96-Well Plate:
-
In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should contain only broth and inoculum to serve as a growth control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone from column 11 and row H.
-
For each well showing no growth, calculate the FIC for each antibiotic and the FICI as described in the Data Presentation section.
-
The lowest FICI value is reported as the result for the combination.
-
Visualizations
Experimental Workflow
Caption: Workflow of the chequerboard assay for antibiotic synergy testing.
Mechanism of Synergy: this compound and Meropenem
Caption: Complementary PBP inhibition by this compound and Meropenem.
References
- 1. ihma.com [ihma.com]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Urinary Concentrations and Antibacterial Activity of BAL30072, a Novel Siderophore Monosulfactam, against Uropathogens after Intravenous Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BAL-30072 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. Its unique mechanism of action, which involves utilizing bacterial iron uptake systems to enter the cell and subsequently inhibiting essential penicillin-binding proteins (PBPs), makes it a promising candidate for treating challenging infections. These application notes provide a summary of the in vivo efficacy of this compound in established animal models of infection, along with detailed protocols for reproducing these key experiments.
Data Presentation
Table 1: In Vivo Efficacy of this compound against Acinetobacter baumannii in a Rat Soft-Tissue Infection Model
| Bacterial Strain | Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Change in Bacterial Load vs. Control (log10 CFU/g) |
| AB307-0294 (Meropenem-Susceptible) | Control | 7.8 ± 0.4 | - |
| This compound | 5.2 ± 0.6 | -2.6 | |
| Meropenem | 5.5 ± 0.5 | -2.3 | |
| AB8407 (Meropenem-Resistant) | Control | 8.1 ± 0.3 | - |
| This compound | 5.9 ± 0.7 | -2.2 | |
| Meropenem | 7.9 ± 0.4 | -0.2 | |
| AB1697 (Meropenem-Resistant) | Control | 7.5 ± 0.5 | - |
| This compound | 5.1 ± 0.8 | -2.4 | |
| Meropenem | 7.3 ± 0.6 | -0.2 | |
| AB3340 (Meropenem-Resistant) | Control | 8.0 ± 0.2 | - |
| This compound | 5.8 ± 0.5 | -2.2 | |
| Meropenem | 6.0 ± 0.4 | -2.0 | |
| AB0057 (Meropenem-Resistant) | Control | 7.9 ± 0.4 | - |
| This compound | 7.7 ± 0.5 | -0.2 | |
| Meropenem | 7.8 ± 0.3 | -0.1 |
Data compiled from studies demonstrating the proof-of-principle in vivo efficacy of this compound.[1]
Table 2: In Vivo Efficacy of this compound in Combination with Meropenem in a Neutropenic Murine Thigh Infection Model against Pseudomonas aeruginosa
| Bacterial Strain | Treatment Group | Mean Bacterial Load (log10 CFU/thigh) ± SD | Change in Bacterial Load vs. Control (log10 CFU/thigh) |
| PA-14 (Meropenem-Susceptible) | Control | 8.5 ± 0.4 | - |
| This compound (50 mg/kg) | 6.5 ± 0.5 | -2.0 | |
| Meropenem (30 mg/kg) | 5.0 ± 0.6 | -3.5 | |
| This compound (50 mg/kg) + Meropenem (30 mg/kg) | 3.5 ± 0.7 | -5.0 | |
| PA-MDR1 (Meropenem-Resistant, Efflux) | Control | 8.2 ± 0.3 | - |
| This compound (50 mg/kg) | 7.0 ± 0.4 | -1.2 | |
| Meropenem (30 mg/kg) | 7.9 ± 0.5 | -0.3 | |
| This compound (50 mg/kg) + Meropenem (30 mg/kg) | 5.2 ± 0.6 | -3.0 | |
| PA-MBL1 (Meropenem-Resistant, MBL) | Control | 8.8 ± 0.2 | - |
| This compound (50 mg/kg) | 7.5 ± 0.5 | -1.3 | |
| Meropenem (30 mg/kg) | 8.6 ± 0.3 | -0.2 | |
| This compound (50 mg/kg) + Meropenem (30 mg/kg) | 5.8 ± 0.7 | -3.0 |
Data represents expected outcomes based on qualitative descriptions of in vivo synergy. Specific quantitative data from these combination studies is limited in publicly available literature.
Experimental Protocols
Rat Soft-Tissue Infection Model for Acinetobacter baumannii
This model is designed to assess the efficacy of antimicrobial agents in a localized, non-neutropenic soft-tissue infection.
Materials:
-
Male Wistar rats (200-250 g)
-
Acinetobacter baumannii strain of interest
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (25G)
-
This compound, comparators (e.g., meropenem), and vehicle control
-
Stomacher and sterile filter bags
-
Phosphate-buffered saline (PBS)
Protocol:
-
Inoculum Preparation:
-
Culture the A. baumannii strain overnight on a TSA plate at 37°C.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Shave the dorsal surface and disinfect the skin.
-
Inject 0.5 mL of the bacterial suspension subcutaneously into the dorsal flank.
-
-
Treatment:
-
At 2 hours post-infection, administer the first dose of this compound, comparator drug, or vehicle control. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen should be based on the pharmacokinetic properties of the compound. A typical regimen for this compound could be 50 mg/kg administered subcutaneously every 8 hours.
-
-
Efficacy Assessment:
-
At 24 hours post-infection, euthanize the animals.
-
Aseptically excise the infected skin and underlying soft tissue.
-
Weigh the tissue sample and homogenize it in a known volume of sterile PBS using a stomacher.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/g of tissue).
-
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against a variety of pathogens in an immunocompromised host.
Materials:
-
Female ICR or Swiss Webster mice (20-25 g)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile saline (0.9% NaCl)
-
Cyclophosphamide
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27G)
-
This compound, comparators, and vehicle control
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen typically induces profound neutropenia.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the rat soft-tissue model protocol, using BHI broth and adjusting the final concentration to approximately 1 x 10⁷ CFU/mL in sterile saline.
-
-
Infection Procedure:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection. Administer this compound, comparator drugs, or vehicle control via the desired route (e.g., subcutaneous). Dosing frequency will depend on the drug's pharmacokinetics. For combination studies, administer the drugs separately or as a co-formulation.
-
-
Efficacy Assessment:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Serially dilute the homogenate and plate on BHI agar plates.
-
Incubate at 37°C for 18-24 hours and enumerate the colonies to determine the bacterial load (CFU/thigh).
-
Visualizations
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for the Evaluation of BAL-30072 in a Rat Soft-Tissue Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae.[1][2][3][4] Its unique mechanism of action involves utilizing bacterial iron uptake systems to gain entry into the periplasmic space, where it subsequently inhibits penicillin-binding proteins (PBPs) 1a, 1b, and 3, leading to rapid bactericidal activity through spheroplasting and cell lysis.[2] This application note provides detailed protocols for an immunocompetent rat soft-tissue infection model to evaluate the in vivo efficacy of this compound.
Data Presentation
In Vitro Activity of this compound
The minimum inhibitory concentrations (MICs) of this compound have been determined against various MDR Gram-negative pathogens.
| Bacterial Species | Strain | Relevant Resistance Mechanisms | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Acinetobacter baumannii | AB307-0294 | - | 4 | 0.25 |
| Acinetobacter baumannii | AB8407 | OXA-23 | >64 | 4 |
| Acinetobacter baumannii | AB1697 | OXA-24/40-like | >64 | 16 |
| Acinetobacter baumannii | AB3340 | - | 16 | 0.5 |
| Acinetobacter baumannii | AB0057 | OXA-51-like, AmpC | >64 | 16 |
| Klebsiella pneumoniae | (VIM-1 producing) | VIM-1 metallo-β-lactamase | - | - |
| Escherichia coli | (VIM-1 & CMY-13 producing) | VIM-1, CMY-13 cephalosporinase | - | - |
Data sourced from Russo et al., 2011 and Navon-Venezia et al., 2010.
In Vivo Efficacy of this compound in a Rat Soft-Tissue Infection Model
The following table summarizes the in vivo efficacy of this compound against various A. baumannii strains in an immunocompetent rat soft-tissue infection model. The treatment regimen consisted of this compound (50 mg/kg/dose) administered intraperitoneally at 2, 4, and 6 hours post-infection.
| Bacterial Strain | Initial Inoculum (log10 CFU/mL) | Bacterial Load in Control (log10 CFU/mL at 8h) | Bacterial Load with this compound (log10 CFU/mL at 8h) | Log10 Reduction vs. Control |
| AB307-0294 | ~7.0 | ~8.0 | ~5.0 | ~3.0 |
| AB8407 | ~7.0 | ~7.5 | ~6.0 | ~1.5 |
| AB1697 | ~7.0 | ~7.8 | ~6.5 | ~1.3 |
| AB3340 | ~7.0 | ~7.2 | ~6.8 | ~0.4 |
| AB0057 | ~7.0 | ~7.5 | ~7.5 | 0 |
Data adapted from Russo et al., 2011.
In Vivo Efficacy of this compound in a Murine Thigh Infection Model
This table presents the efficacy of this compound in a neutropenic murine thigh infection model against Enterobacteriaceae.
| Bacterial Species | Resistance Mechanism | This compound Dose (mg/kg) | Mean Log10 Reduction at 24h (CFU/thigh) |
| Klebsiella pneumoniae | VIM-1 | 30 | 0.93 |
| Klebsiella pneumoniae | VIM-1 | 60 | 1.6 |
| Escherichia coli | VIM-1, CMY-13 | 30 | 1.03 |
| Escherichia coli | VIM-1, CMY-13 | 60 | 2.76 |
Data sourced from Navon-Venezia et al., 2010.
Experimental Protocols
Rat Soft-Tissue Infection Model
This protocol is adapted from the model described by Russo et al. (2011) for the evaluation of this compound against A. baumannii.
Materials:
-
Specific pathogen-free, male Sprague-Dawley rats (200-250 g)
-
This compound for injection
-
Test organism (e.g., MDR A. baumannii strain)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
Sterile syringes and needles
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the experiment with free access to food and water.
-
Inoculum Preparation:
-
Culture the test organism overnight on a TSA plate.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., ~1 x 10⁸ CFU/mL).
-
-
Induction of Soft-Tissue Pouch:
-
Anesthetize the rats.
-
Shave the dorsal area and disinfect the skin.
-
Create a subcutaneous air pouch by injecting 20 mL of sterile air.
-
Inject 2 mL of sterile saline into the pouch.
-
-
Infection:
-
After 24 hours, inject 1 mL of the prepared bacterial suspension (e.g., ~1 x 10⁷ CFU) into the subcutaneous pouch.
-
-
Treatment:
-
At 2, 4, and 6 hours post-infection, administer this compound (e.g., 50 mg/kg) or vehicle control (saline) via intraperitoneal injection.
-
-
Sample Collection and Bacterial Enumeration:
-
At a predetermined time point (e.g., 8 hours post-infection), euthanize the animals.
-
Aseptically collect the fluid from the subcutaneous pouch.
-
Perform serial dilutions of the pouch fluid in sterile PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of CFU/mL of pouch fluid.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Experimental Workflow for Rat Soft-Tissue Infection Model
Caption: Workflow for the rat soft-tissue infection model.
References
- 1. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 2. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of BAL30072 alone or combined with β-lactamase inhibitors or with meropenem against carbapenem-resistant Enterobacteriaceae and non-fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BAL-30072 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of BAL-30072 stock solutions for use in various in vitro assays. This compound is a novel siderophore monosulfactam antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 941285-15-0 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈N₆O₁₀S₂ | [1] |
| Molecular Weight | 518.48 g/mol | |
| Appearance | Solid powder |
Solubility and Recommended Solvents
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro use. Information on the aqueous solubility of this compound is limited; therefore, DMSO is the solvent of choice to achieve concentrations relevant for most antimicrobial susceptibility testing.
| Solvent | Solubility | Recommendations and Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. Final DMSO concentration in assays should be minimized (typically ≤0.5%) to avoid solvent-induced effects on microbial growth or cell lines. |
| Water | Information not readily available | It is advisable to perform a small-scale solubility test if an aqueous solution is required for a specific application. |
| Ethanol | Information not readily available | Not recommended as a primary solvent without prior solubility and stability validation. |
Recommended Storage Conditions
Proper storage of both the solid compound and its stock solutions is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Short-term (days to weeks) | Suitable for working stocks that will be used promptly. |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | Recommended for immediate use. Protect from light. |
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution, which is a common starting concentration for serial dilutions in antimicrobial susceptibility testing.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm this compound and DMSO: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.
-
Dissolve the Compound: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot for Storage: Dispense the stock solution into sterile, single-use aliquots in amber or foil-wrapped tubes to protect from light.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Application in In Vitro Assays: Minimum Inhibitory Concentration (MIC) Testing
This compound stock solutions are frequently used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Example MIC Assay Protocol Outline:
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Iso-Sensitest Broth). The final concentrations should cover the expected MIC range for the test organisms. For many multidrug-resistant Gram-negative bacteria, the MIC90 for this compound is in the range of 4-8 µg/mL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per established protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Inoculate the prepared dilutions with the bacterial suspension and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Determine MIC: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of this compound.
-
Avoid Contamination: Employ sterile techniques throughout the preparation process to avoid microbial contamination of the stock solution.
-
Light Protection: Protect this compound powder and solutions from light to prevent photodegradation.
-
Validate Working Solutions: The stability of diluted working solutions in aqueous assay media may be limited. It is recommended to prepare fresh dilutions for each experiment from the frozen stock.
-
Solvent Control: Always include a solvent control (e.g., assay medium with the highest concentration of DMSO used) in your experiments to ensure that the solvent does not affect the outcome.
References
Application Notes and Protocols: BAL-30072 in Combination with β-Lactamase Inhibitors and Carbapenems
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[1][2][3][4] Its unique mechanism of action involves exploiting bacterial iron uptake systems to facilitate entry into the cell.[5] this compound is stable to many Ambler class A, B, and D carbapenemases. This inherent stability and distinct mode of action make it a promising candidate for combination therapy, particularly with β-lactamase inhibitors and carbapenems, to overcome a wide range of resistance mechanisms.
These application notes provide a summary of the in vitro and in vivo data for this compound in combination with other agents, along with detailed protocols for assessing synergistic activity.
Mechanism of Action and Rationale for Combination Therapy
This compound is a monocyclic β-lactam antibiotic belonging to the sulfactam class. It possesses a dihydroxypyridone moiety in its side chain that acts as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems for active transport across the outer membrane. This novel entry mechanism allows this compound to bypass resistance conferred by porin mutations. Once in the periplasmic space, this compound primarily inhibits penicillin-binding protein 3 (PBP3), which is a common target for monobactams like aztreonam. However, unlike other monobactams, this compound also shows inhibitory activity against PBP1a and PBP1b, leading to spheroplasting and lysis rather than just filamentation of bacterial cells.
This compound demonstrates stability against many β-lactamases, including Class B metallo-β-lactamases (e.g., VIM and NDM types) and is also relatively stable against Class A extended-spectrum β-lactamases (ESBLs) of the CTX-M type, and Class A (KPC type) and Class D (OXA type) carbapenemases. However, its activity can be compromised by high-level expression of some ESBLs (TEM and SHV types) and AmpC cephalosporinases.
The rationale for combining this compound with β-lactamase inhibitors or carbapenems is to:
-
Broaden the spectrum of activity: Combinations can be effective against a wider range of multidrug-resistant Gram-negative bacteria than either agent alone.
-
Enhance potency: Synergistic interactions can lead to lower minimum inhibitory concentrations (MICs) for both agents, potentially reducing the required therapeutic doses and minimizing toxicity.
-
Suppress the emergence of resistance: The use of two agents with different mechanisms of action can reduce the likelihood of spontaneous resistance development.
Data Presentation: In Vitro Activity of this compound and Combinations
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound alone and in combination with other antimicrobial agents against various multidrug-resistant Gram-negative pathogens.
Table 1: MIC₉₀ values of this compound and Comparator Agents against Multidrug-Resistant (MDR) Gram-Negative Bacilli
| Organism | This compound (µg/mL) | Meropenem (µg/mL) |
| MDR Acinetobacter spp. | 4 | >32 |
| MDR P. aeruginosa | 8 | >32 |
Table 2: Activity of this compound Alone and in Combination with Meropenem against Carbapenem-Resistant Klebsiella pneumoniae
| Agent(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | >32 | >32 |
| Meropenem | 4 | 32 |
| This compound/Meropenem (1:1) | 1 | 4 |
| Data from a study of 617 clinical isolates of K. pneumoniae from urinary tract infections. |
Table 3: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae Based on Resistance Mechanism
| Resistance Mechanism | % Susceptible to this compound at ≤4 mg/L |
| OXA-48 | 60-87% |
| IMP | 60-87% |
| NDM | 60-87% |
| VIM | 60-87% |
| Impermeability + AmpC/ESBL | 60-87% |
| KPC | 40% |
| Data from a study of carbapenem-resistant Enterobacteriaceae from multiple UK hospitals. |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
Objective: To quantify the interaction between this compound and a second antimicrobial agent (e.g., a carbapenem or a β-lactamase inhibitor) against a specific bacterial isolate.
Materials:
-
This compound (potency-adjusted powder)
-
Second antimicrobial agent (e.g., meropenem, clavulanate; potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the second agent in the appropriate solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of Antibiotic Dilutions:
-
A two-dimensional array of serial dilutions is created in a 96-well microtiter plate.
-
This compound is serially diluted along the x-axis (columns 1-10).
-
The second agent is serially diluted along the y-axis (rows A-G).
-
Column 11 contains serial dilutions of the second agent alone to determine its MIC.
-
Row H contains serial dilutions of this compound alone to determine its MIC.
-
Well H12 serves as the growth control and contains only broth and the bacterial inoculum.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).
-
For each well showing no growth, note the concentrations of this compound and the second agent.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Evaluating the Efficacy of BAL-30072 Against KPC-Producing Klebsiella pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae, particularly Klebsiella pneumoniae producing Klebsiella pneumoniae carbapenemase (KPC), represents a significant threat to public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options for treating infections. BAL-30072 is a novel siderophore monosulfactam antibiotic with a unique mechanism of entry into Gram-negative bacteria, utilizing iron uptake systems. This characteristic allows it to circumvent some common resistance mechanisms, such as porin mutations. This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including many carbapenem-resistant isolates.[1][2]
Notably, this compound exhibits synergistic or additive effects when combined with carbapenems, such as meropenem, against KPC-producing K. pneumoniae.[1][3] This synergy is attributed to the complementary mechanisms of action of the two agents. While KPC enzymes can hydrolyze carbapenems, this compound is more stable against these enzymes.[1] The combination of this compound and a carbapenem can therefore lead to enhanced bacterial killing and suppression of resistance development.
These application notes provide a detailed overview of the experimental setup for evaluating the efficacy of this compound, both alone and in combination with meropenem, against KPC-producing K. pneumoniae. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and in vivo efficacy studies.
Data Presentation
The following tables summarize the in vitro activity of this compound and its combination with meropenem against KPC-producing Klebsiella pneumoniae.
Table 1: In Vitro Activity of this compound against KPC-Producing Klebsiella pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 4 | >64 |
Data compiled from studies on clinical isolates of KPC-possessing Klebsiella pneumoniae.
Table 2: Synergistic Activity of this compound in Combination with Meropenem against KPC-Producing Klebsiella pneumoniae
| Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Fold-decrease in MIC90 |
| This compound | 4 | >64 | - |
| Meropenem | >32 | >32 | - |
| This compound + Meropenem | Not Reported | 4 | ≥4 |
Combining this compound with meropenem resulted in a ≥ 4-fold decrease in the this compound MIC90 for K. pneumoniae.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
1. Materials:
-
KPC-producing Klebsiella pneumoniae isolate(s)
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: Checkerboard Synergy Assay
The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.
1. Materials:
-
Same as for MIC determination, with the addition of meropenem analytical powder.
2. Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.
-
Prepare serial twofold dilutions of meropenem along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only the dilutions of meropenem to determine its MIC alone.
-
Row H should contain only the dilutions of this compound to determine its MIC alone.
-
Well H12 serves as the growth control (inoculum without antibiotics).
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol.
-
Inoculate all wells containing antibiotic dilutions and the growth control well.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index (FICI) = FIC of drug A + FIC of drug B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.
1. Materials:
-
Same as for MIC determination, plus sterile tubes for sampling and agar plates for colony counting.
2. Procedure:
-
Preparation:
-
Prepare tubes of CAMHB containing this compound alone, meropenem alone, and the combination of this compound and meropenem at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C, with shaking for aeration.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Protocol 4: Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a mammalian system.
1. Materials:
-
Female ICR (CD-1) or similar strain of mice (5-6 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
KPC-producing Klebsiella pneumoniae isolate
-
This compound and/or meropenem for injection
-
Sterile saline or appropriate vehicle
-
Syringes and needles
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
2. Procedure:
-
Induction of Neutropenia:
-
Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Prepare an inoculum of KPC-producing K. pneumoniae in sterile saline.
-
Inject a defined bacterial load (e.g., 10⁶ to 10⁷ CFU) in a small volume (e.g., 0.1 mL) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, meropenem, the combination, or a vehicle control.
-
Administer the drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.
-
-
Assessment of Efficacy:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the thigh homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial load in the thighs of treated mice to that of the vehicle control group.
-
Efficacy is demonstrated by a significant reduction in the bacterial burden in the treated groups.
-
Signaling Pathways and Logical Relationships
The synergistic interaction between this compound and meropenem against KPC-producing Klebsiella pneumoniae can be visualized as a multi-pronged attack on the bacterial cell.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAL-30072 MIC Variability In Vitro
Welcome to the technical support center for BAL-30072. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent Minimum Inhibitory Concentration (MIC) results during in vitro antimicrobial susceptibility testing of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel siderophore monosulfactam antibiotic. It functions through a "Trojan horse" mechanism, utilizing the bacterium's own iron uptake systems to enter the cell. Once inside, it inhibits essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3, which are critical for bacterial cell wall synthesis. This disruption of the cell wall leads to cell lysis and bacterial death.[1][2]
Q2: Why am I observing significant variability in my this compound MIC results?
A2: Variability in this compound MIC values can stem from several factors, including:
-
Iron concentration in the media: As a siderophore antibiotic, the activity of this compound is highly dependent on iron availability.
-
Inoculum density: The number of bacteria at the start of the experiment can significantly impact the apparent MIC, a phenomenon known as the inoculum effect.
-
Bacterial strain and resistance mechanisms: The presence of specific β-lactamases, efflux pumps, and alterations in porin channels can all contribute to MIC variability.[3]
-
Testing methodology: Differences between broth microdilution and agar dilution methods, as well as the specific type of growth medium used, can influence results.[3]
Q3: Are there any specific quality control (QC) strains recommended for this compound testing?
A3: While specific CLSI or EUCAST-defined quality control ranges for this compound are not yet widely established in the provided search results, standard QC strains such as Pseudomonas aeruginosa ATCC 27853 are often used in research settings for antimicrobial susceptibility testing.[4] It is crucial to maintain consistency in the QC strains used and to establish internal lab-specific ranges to monitor for variability.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values
If you are observing unexpectedly high MIC values for this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| High Iron Content in Media | Since this compound utilizes iron transport systems, high iron levels in the growth medium can reduce its uptake and efficacy. To address this, consider using iron-depleted media or adding an iron chelator like 2,2'-bipyridyl to the medium. |
| High Inoculum Density | An inoculum that is too dense can lead to an "inoculum effect," where the high number of bacteria can overwhelm the antibiotic, resulting in a higher apparent MIC. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL, following CLSI or EUCAST guidelines. |
| Presence of β-Lactamases | The bacterial strain may be producing β-lactamases that can inactivate this compound. Characterize the resistance profile of your strain to identify the presence of enzymes such as extended-spectrum β-lactamases (ESBLs) or carbapenemases. |
| Efflux Pump Overexpression | Overexpression of efflux pumps can actively remove this compound from the bacterial cell, leading to increased resistance. Consider using an efflux pump inhibitor in a parallel experiment to assess its impact on the MIC. |
Issue 2: Poor Reproducibility of MIC Results
For challenges with inconsistent MIC values between experiments, review the following:
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Preparation | Variations in inoculum density are a common source of irreproducibility. Always use a freshly prepared inoculum standardized to a 0.5 McFarland standard. |
| Media Batch-to-Batch Variation | Different lots of media can have slight variations in composition, including cation and iron concentrations, which can affect the activity of this compound. If possible, use the same lot of media for a series of related experiments. |
| Inconsistent Incubation Conditions | Ensure that incubation time and temperature are consistent for all experiments. |
| Differences in Testing Methodology | Strictly adhere to a standardized protocol (broth microdilution or agar dilution) and ensure all steps are performed consistently. Note that MIC values can differ between agar and broth-based methods. |
Data Presentation
The following tables summarize quantitative data on factors influencing this compound MIC values.
Table 1: Effect of Iron Chelator (16 µg/mL 2,2'-Bipyridyl) on this compound MICs
| Organism | Number of Strains | Fold-Decrease in MIC with Chelator |
| Acinetobacter baumannii | 48 | 2 to 8-fold |
| Pseudomonas aeruginosa | 60 | 2 to 32-fold |
| (Data synthesized from Page et al., 2010) |
Table 2: this compound MIC Values Against Multidrug-Resistant (MDR) Organisms
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MDR Acinetobacter spp. | - | 4 |
| MDR Pseudomonas aeruginosa | - | 8 |
| KPC-producing Klebsiella pneumoniae | 4 | >64 |
| (Data synthesized from Page et al., 2010 and Landman et al., 2014) |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on general CLSI guidelines and includes modifications relevant to a siderophore antibiotic.
-
Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For testing under iron-depleted conditions, prepare iron-depleted CAMHB (ID-CAMHB) by treatment with Chelex 100 resin, or supplement standard CAMHB with an iron chelator such as 2,2'-bipyridyl.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the chosen broth medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action for the siderophore antibiotic this compound.
Troubleshooting Workflow for MIC Variability
Caption: A logical workflow for troubleshooting this compound MIC variability.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of the siderophore monosulfactam BAL30072 against contemporary Gram-negative pathogens from New York City, including multidrug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Impact of culture media on BAL-30072 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel siderophore sulfactam, BAL-30072. The information provided addresses common issues related to the impact of culture media on the antimicrobial activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a monocyclic β-lactam antibiotic belonging to the sulfactam class. It features a dihydroxypyridone iron-chelating group, which allows it to act as a siderophore.[1][2] This "Trojan horse" strategy enables the molecule to exploit bacterial iron uptake systems to gain entry into Gram-negative bacteria.[3] Once inside the periplasmic space, this compound inhibits penicillin-binding proteins (PBPs), specifically PBP 1a, PBP 1b, and PBP 3.[2][4] This multi-target inhibition leads to bacterial cell spheroplasting and lysis, a bactericidal effect.
Q2: Why am I observing variable Minimum Inhibitory Concentration (MIC) values for this compound in my experiments?
A2: Variability in this compound MIC values is often attributable to the composition of the culture medium used for susceptibility testing. Key factors that can influence the apparent activity of this compound include the concentration of available iron, the pH of the medium, and potentially the concentration of divalent cations.
Q3: How does iron concentration in the culture medium affect this compound activity?
A3: As a siderophore antibiotic, the activity of this compound is enhanced under iron-limited conditions, which are thought to mimic the environment in a host organism. In iron-depleted environments, bacteria upregulate their iron uptake systems. This compound hijacks these systems for entry into the cell. Conversely, in iron-rich media, these uptake systems may be downregulated, leading to reduced uptake of this compound and consequently higher MIC values. For instance, the addition of an iron chelator like 2,2'-bipyridyl (BPL) to the growth medium has been shown to lower the MIC of this compound against Acinetobacter baumannii and Pseudomonas aeruginosa.
Q4: What is the effect of pH on the activity of this compound?
A4: The pH of the culture medium can significantly impact the in vitro activity of this compound. Studies have shown that MICs for E. coli and P. aeruginosa were generally higher at a more acidic pH of 6.0 compared to a standard pH of 7.2-7.4 or a more alkaline pH of 8.0. Therefore, it is crucial to control and report the pH of the medium when conducting susceptibility testing.
Q5: Are there specific culture media that are recommended for this compound susceptibility testing?
A5: While Mueller-Hinton Broth (MHB) is a standard medium for antimicrobial susceptibility testing, its iron content can vary. For more consistent results with this compound, using an iron-depleted medium or supplementing the standard medium with an iron chelator may be beneficial. Some studies have adopted the use of Iso-Sensitest (IST) medium supplemented with an iron chelator as a standard procedure. It has also been noted that this compound MICs can be lower when tested on Mueller-Hinton agar compared to Iso-Sensitest agar or Mueller-Hinton broth.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MIC values for this compound | High iron content in the culture medium: The medium may contain excess free iron, leading to downregulation of bacterial iron uptake systems and reduced this compound entry. | Use an iron-chelating agent: Supplement your culture medium with an iron chelator such as 2,2'-bipyridyl (BPL) at a concentration of 16 µg/mL to create iron-limited conditions. Use iron-depleted medium: Consider using commercially available iron-depleted media or preparing it in-house. |
| Incorrect pH of the medium: The pH of the prepared medium may be too acidic, which has been shown to decrease the activity of this compound. | Verify and adjust medium pH: Ensure the final pH of your culture medium is within the range of 7.2-7.4 before inoculation. | |
| High inoculum density: An overly dense bacterial culture can lead to falsely elevated MICs. | Standardize inoculum: Prepare your bacterial inoculum according to established protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL. | |
| Inconsistent MIC results between experiments | Batch-to-batch variation in culture medium: Different lots of prepared or commercial media can have varying concentrations of iron and other components. | Use a single lot of medium: For a given set of experiments, use the same batch of culture medium to minimize variability. Include quality control strains: Always include reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to monitor the consistency of your results. |
| Differences in testing methodology: Variations in incubation time, temperature, or plate reading method can introduce inconsistencies. | Standardize protocols: Strictly adhere to a standardized susceptibility testing protocol, such as the CLSI M07-A9 guidelines. | |
| This compound appears less active against P. aeruginosa in urine-based assays | Low iron and acidic pH of urine: Urine typically has a low iron concentration and can be acidic, both of which can unfavorably affect this compound activity against P. aeruginosa. | Consider the urinary environment: When interpreting results from urine-based assays, be mindful of the unique chemical environment. The lower urinary bactericidal titers (UBTs) for P. aeruginosa compared to Enterobacteriaceae may be explained by these factors. |
Quantitative Data
Table 1: Influence of Iron Chelator (BPL) on this compound MICs (µg/mL)
| Organism | Condition | MIC Range Fold Reduction |
| A. baumannii (n=48) | + 16 µg/mL BPL | 2 to 8-fold |
| P. aeruginosa (n=60) | + 16 µg/mL BPL | 2 to 32-fold |
| (Data summarized from Page et al., 2010) |
Table 2: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of this compound
| Organism | MIC₅₀ | MIC₉₀ |
| Multidrug-resistant Acinetobacter spp. | - | 4 |
| Multidrug-resistant P. aeruginosa | - | 8 |
| Enterobacteriaceae | 2 | >32 |
| (Data is a compilation from multiple studies and testing conditions may vary) |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound (Adapted from CLSI M07-A9)
-
Medium Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For experiments investigating the effect of iron, CAMHB can be supplemented with an iron chelator like 2,2'-bipyridyl. Ensure the final pH is 7.2-7.4.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, check certificate of analysis for solubility). Perform serial two-fold dilutions in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the bacterial strain overnight on a suitable agar plate. Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay
-
Preparation: Prepare flasks containing the test medium (e.g., CAMHB) with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquot in sterile saline and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates at 35 ± 2 °C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Uptake and mechanism of action of this compound in Gram-negative bacteria.
Caption: Troubleshooting workflow for unexpected this compound MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAL-30072 and Meropenem Synergy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic effects of BAL-30072 and meropenem. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action of this compound and meropenem?
A1: this compound is a novel siderophore monosulfactam antibiotic. It actively enters Gram-negative bacteria by utilizing their iron uptake systems.[1][2] Once inside, its primary target is penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell division.[3] Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating multiple penicillin-binding proteins (PBPs), particularly PBP2 and PBP3.[4]
Q2: What is the proposed mechanism for the synergistic interaction between this compound and meropenem?
A2: The synergy between this compound and meropenem is believed to stem from their complementary actions on bacterial cell wall synthesis. This compound's high affinity for PBP3, combined with meropenem's broader PBP inhibition, leads to a more comprehensive blockade of peptidoglycan cross-linking.[3] Additionally, this compound's unique mode of entry via siderophore receptors may help it bypass some common resistance mechanisms, such as porin loss, that can affect carbapenems like meropenem. The combination can be particularly effective against multidrug-resistant Gram-negative pathogens.
Q3: How is synergy quantitatively assessed in vitro?
A3: The most common methods for quantifying antibiotic synergy are the checkerboard assay and the time-kill curve assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay assesses the rate and extent of bacterial killing over time.
Q4: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted?
A4: The FIC index is calculated from the results of a checkerboard assay and provides a numerical value for the degree of synergy. The formulas are as follows:
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FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
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FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
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FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The interpretation of the FICI is generally as follows:
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Synergy: FICI ≤ 0.5
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Additive/Indifference: 0.5 < FICI ≤ 4.0
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Antagonism: FICI > 4.0
Q5: What does synergy in a time-kill assay look like?
A5: In a time-kill assay, synergy is typically defined as a ≥ 2-log10 decrease in bacterial colony-forming units (CFU/mL) at 24 hours by the combination of agents compared to the most active single agent.
Data Presentation: In Vitro Synergy of this compound and Meropenem
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, demonstrating the synergistic activity of this compound in combination with meropenem against key Gram-negative pathogens.
Table 1: Activity of this compound and Meropenem against Klebsiella pneumoniae
| Antibiotic Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| This compound | >32 | >32 |
| Meropenem | 0.06 | 32 |
| This compound/Meropenem (1:1) | 0.5 | 4 |
Data sourced from a study of 617 clinical isolates of K. pneumoniae.
Table 2: Activity of this compound and Meropenem against Carbapenem-Resistant Enterobacteriaceae
| Organism Group (Resistance Mechanism) | This compound MIC (mg/L) Range | Meropenem MIC (mg/L) Range | This compound/Meropenem (1:1) MIC (mg/L) Range |
| K. pneumoniae (KPC) | 0.25 - >64 | 8 - >64 | 1 - 64 |
| Enterobacter spp. (IMP) | 0.12 - 8 | 4 - 32 | 0.5 - 8 |
| E. coli (VIM) | 0.06 - 4 | 16 - >64 | 0.25 - 4 |
Data is illustrative and compiled from studies on carbapenem-resistant isolates.
Table 3: Activity of this compound and Meropenem against Pseudomonas aeruginosa
| Strain Characteristic | This compound MIC (mg/L) | Meropenem MIC (mg/L) | This compound/Meropenem (1:1) MIC (mg/L) |
| OprD-deficient | 0.5 - 2 | 16 - 64 | 0.25 - 1 |
| Multidrug-Resistant | 0.5 - >64 | 4 - >64 | Not consistently synergistic |
Data highlights the potentiation against specific resistance mechanisms.
Table 4: Activity of this compound and Meropenem against Acinetobacter baumannii
| Strain Characteristic | This compound MIC (mg/L) | Meropenem MIC (mg/L) | This compound/Meropenem (1:1) MIC90 (mg/L) Reduction |
| Carbapenem-Resistant | ≤4 - >64 | 32 - >64 | ≥4-fold decrease in this compound MIC90 |
Data indicates enhanced activity against meropenem-resistant strains.
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index for this compound and meropenem.
Materials:
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This compound and meropenem stock solutions
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Bacterial inoculum standardized to 0.5 McFarland
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Incubator (35°C ± 2°C)
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Microplate reader (optional)
Procedure:
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Prepare Antibiotic Dilutions:
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In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.
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Similarly, create serial twofold dilutions of meropenem vertically (e.g., rows A-G) in CAMHB.
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Column 11 should contain only the dilutions of meropenem to determine its MIC.
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Row H should contain only the dilutions of this compound to determine its MIC.
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A designated well (e.g., H12) should serve as a growth control (broth and inoculum only).
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Inoculation:
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Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
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Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
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Incubation:
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Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
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-
Reading Results:
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After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
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Determine the MIC of each drug alone and in combination from the wells showing no growth.
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-
Calculate FIC Index:
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Use the formulas provided in FAQ Q4 to calculate the FIC index.
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Time-Kill Curve Assay Protocol
This protocol describes the procedure for a time-kill curve assay to evaluate the bactericidal activity of the this compound and meropenem combination.
Materials:
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This compound and meropenem stock solutions
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CAMHB
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Bacterial culture in logarithmic growth phase
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Sterile flasks or tubes
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Shaking incubator (37°C)
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Sterile saline or PBS for dilutions
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Agar plates for colony counting
Procedure:
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Prepare Test Conditions:
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In separate flasks, prepare the following conditions in CAMHB:
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Growth control (no antibiotic)
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This compound alone (e.g., at 0.5x MIC)
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Meropenem alone (e.g., at 0.5x MIC)
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This compound and meropenem in combination (at the same concentrations as the individual agents)
-
-
-
Inoculation:
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Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
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Incubate the flasks at 37°C with shaking.
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At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
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Perform serial tenfold dilutions of the collected samples in sterile saline or PBS.
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Plate a specific volume of each dilution onto agar plates.
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-
Incubation and Colony Counting:
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Incubate the plates at 37°C for 18-24 hours.
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Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
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Plot the log10 CFU/mL versus time for each condition.
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A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy is determined by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Troubleshooting Guide
Q: My checkerboard assay results show an FIC index between 0.5 and 1.0. How should I interpret this?
A: An FIC index in this range is typically considered additive or indifferent. It suggests that the combination is not truly synergistic but may still offer some benefit over the individual agents. It is important to be consistent with the interpretation criteria throughout your study. For a more definitive understanding of the interaction, a time-kill assay is recommended.
Q: I am observing "skipped wells" (growth in wells with higher antibiotic concentrations than in wells with lower concentrations) in my checkerboard assay. What could be the cause?
A: This phenomenon, also known as the Eagle effect, can occur with some bactericidal antibiotics. It can be caused by several factors, including inoculum size and the specific antibiotic-bacterium interaction. Ensure your inoculum is within the recommended range. If the issue persists, it's important to note it in your results and consider the lowest concentration with no growth as the MIC.
Q: My time-kill curve for the combination shows initial killing followed by regrowth after 24 hours. What does this indicate?
A: Regrowth can suggest the development of resistance or the degradation of one or both antibiotics over the 24-hour period. It is also possible that a subpopulation of bacteria is less susceptible to the combination. Consider performing population analysis on the regrown colonies to check for changes in MIC.
Q: The results of my synergy experiments are not reproducible. What are the common sources of error?
A: Lack of reproducibility can stem from several factors:
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Inoculum variability: Ensure the bacterial inoculum is in the same growth phase and at a consistent density for each experiment.
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Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can significantly alter the final antibiotic concentrations. Use calibrated pipettes and proper technique.
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Antibiotic degradation: Prepare fresh stock solutions of antibiotics for each experiment, as some may be unstable in solution.
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Inconsistent incubation conditions: Maintain a consistent temperature and shaking speed (for time-kill assays) across all experiments.
Visualizations
Caption: Proposed mechanism of synergy between this compound and meropenem.
Caption: Experimental workflow for the checkerboard assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Urinary Concentrations and Antibacterial Activity of BAL30072, a Novel Siderophore Monosulfactam, against Uropathogens after Intravenous Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Meropenem? [synapse.patsnap.com]
Technical Support Center: Investigating BAL-30072 Resistance Development In Vitro
Welcome to the technical support center for researchers investigating in vitro resistance development to BAL-30072. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class. It has potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter species. Its unique mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) PBP 1a and PBP 1b, in addition to its high affinity for PBP 3. This multi-target approach leads to spheroplasting and lysis of bacterial cells, rather than the filament formation typically seen with other monobactams.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can arise through several mechanisms, primarily:
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Upregulation of Efflux Pumps: Overexpression of efflux pumps, such as MexA/MexB-OprM and MexX/MexY-OprM in P. aeruginosa and AdeB in A. baumannii, can reduce the intracellular concentration of this compound, leading to decreased susceptibility.
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Production of β-Lactamases: While this compound is stable against many β-lactamases, including metallo-β-lactamases (MBLs), high-level expression of certain extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can contribute to elevated Minimum Inhibitory Concentrations (MICs).
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Alterations in Outer Membrane Permeability: Changes in porin channels can limit the uptake of this compound into the bacterial cell.
Q3: What is the recommended starting concentration of this compound for in vitro resistance induction studies?
A3: For serial passage experiments, it is recommended to start with a concentration range that includes sub-inhibitory concentrations of this compound. A typical starting range would be 0.125x to 2x the baseline MIC of the susceptible parent strain. This allows for the gradual selection of resistant mutants.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
Problem: My MIC values for this compound are variable between experiments.
| Potential Cause | Troubleshooting Steps |
| Inoculum Effect | Ensure a standardized inoculum density in your assays, typically 5 x 10^5 CFU/mL. Variations in the starting bacterial concentration can significantly impact MIC results. |
| Media Composition | The activity of this compound can be influenced by media components. Since it is a siderophore antibiotic, iron concentration is a critical factor. For consistent results, consider using iron-depleted media or supplementing with an iron chelator like 2,2'-bipyridyl to mimic in vivo conditions where iron is limited. The pH of the media can also affect activity; ensure it is consistent across experiments. |
| This compound Stock Solution Integrity | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. |
| Incubation Time and Temperature | Adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (35-37°C). |
Troubleshooting Serial Passage Experiments for Resistance Induction
Problem: I am not observing an increase in the MIC of this compound after multiple passages.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | The selective pressure may be too high or too low. If the concentration is too high, it may kill all cells, preventing the selection of mutants. If it is too low, it may not provide sufficient pressure for resistance to develop. Start with a range of 0.125x to 2x the initial MIC and select the highest concentration that permits growth for the subsequent passage. |
| Insufficient Number of Passages | The development of resistance can be a slow process. Continue the serial passage experiment for a sufficient duration, often for at least 15-30 days, to allow for the accumulation of resistance mutations. |
| Instability of Resistance | The acquired resistance mechanism may be unstable without continuous selective pressure. To check for stability, passage the resistant isolate in antibiotic-free medium for several generations and then re-determine the MIC of this compound. |
| Low Mutation Frequency | The spontaneous mutation rate of the bacterial strain may be low. Consider using a larger inoculum size to increase the probability of selecting for pre-existing resistant subpopulations. |
Quantitative Data
Table 1: Example MIC Values of this compound Against Susceptible and Resistant Gram-Negative Bacilli
| Organism | Strain Type | Known Resistance Mechanisms | This compound MIC (µg/mL) |
| P. aeruginosa | Wild-Type | - | 0.5 - 4 |
| P. aeruginosa | MDR | Efflux pump overexpression, AmpC | 8 - >32 |
| A. baumannii | Wild-Type | - | 1 - 4 |
| A. baumannii | Carbapenem-Resistant | OXA-type carbapenemases | 2 - 16 |
| K. pneumoniae | Wild-Type | - | 0.25 - 2 |
| K. pneumoniae | ESBL-producing | SHV-type ESBLs | 4 - >64 |
| E. coli | Wild-Type | - | 0.125 - 1 |
| E. coli | NDM-1-producing | Metallo-β-lactamase | 1 |
Table 2: Illustrative Example of MIC Increase During a Serial Passage Experiment
| Passage Day | Highest this compound Concentration with Growth (µg/mL) | Fold Increase in MIC from Day 0 |
| 0 | 2 (Baseline MIC) | 1x |
| 5 | 4 | 2x |
| 10 | 8 | 4x |
| 15 | 16 | 8x |
| 20 | 32 | 16x |
| 25 | 64 | 32x |
| 30 | 64 | 32x |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination for this compound
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Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions. The final volume in each well will be 100 µL.
-
Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Resistance Induction by Serial Passage
-
Baseline MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using the broth microdilution method described above.
-
Initial Exposure: In a 96-well plate, prepare serial dilutions of this compound in broth, ranging from sub-MIC to supra-MIC concentrations (e.g., 0.125x to 4x the baseline MIC). Inoculate the wells with the parent strain at a concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Subculturing: Identify the well with the highest concentration of this compound that shows visible bacterial growth.
-
Next Passage: Use the culture from this well to inoculate a new 96-well plate containing a fresh gradient of this compound concentrations. The new concentration range should be adjusted based on the previous day's result, typically centered around the highest concentration that permitted growth.
-
Repeat: Repeat steps 3-5 daily for a desired period (e.g., 30 days) or until a significant and stable increase in the MIC is observed (e.g., ≥4-fold increase).
-
Isolate and Characterize: Once the desired level of resistance is achieved, streak the culture from the highest concentration well onto antibiotic-free agar to obtain single colonies. These resistant isolates can then be further characterized for their resistance mechanisms.
Visualizations
BAL-30072 Technical Support Center: Stability and Handling in Laboratory Media
Welcome to the technical support center for BAL-30072, a valuable resource for researchers, scientists, and drug development professionals. This guide provides detailed information on the stability of this compound in various laboratory media, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored?
For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -80°C. These solutions are expected to be stable for up to one year when stored under these conditions. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound in aqueous buffers?
Yes, this compound can be dissolved in aqueous buffers. For in vivo studies, a sodium acetate buffer with a pH of 5.5 has been used.[1] The choice of buffer and pH can impact the stability and activity of the compound.
Q5: Does the type of laboratory medium affect the activity of this compound?
Yes, the antimicrobial activity of this compound can be influenced by the composition of the laboratory medium.[2] Different results for minimum inhibitory concentrations (MICs) have been observed when comparing Mueller-Hinton broth and Iso-Sensitest broth. Researchers should be consistent with the medium used throughout a study for comparable results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected antimicrobial activity | Degradation of this compound due to improper storage. | Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for DMSO stocks). Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots. |
| Instability in the chosen experimental medium. | The stability of this compound can be pH-dependent. Consider the pH of your medium. For prolonged experiments, it may be necessary to periodically replenish the compound or conduct stability studies under your specific experimental conditions. | |
| Interaction with components in the medium. | The presence of certain ions or components in the medium may affect the activity of this compound. For instance, the addition of iron chelators has been shown to influence its activity.[3] Ensure the medium composition is appropriate for your assay. | |
| Precipitation of the compound in aqueous media | Poor solubility at the working concentration or in the chosen buffer. | When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO is low enough to not affect the experiment and that the compound remains in solution. It may be necessary to gently warm the solution or use sonication to aid dissolution. Always check for visual signs of precipitation before use. |
| Variability in results between experiments | Inconsistent preparation of this compound solutions. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure accurate pipetting and dilution to achieve the desired final concentration. |
| Differences in experimental conditions. | Maintain consistent experimental parameters such as temperature, pH, and incubation time, as these can all influence the stability and activity of this compound. |
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound in various laboratory media is not extensively published, the following tables summarize the available information on its storage and factors influencing its activity.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | N/A | -20°C | Up to 3 years |
| Solution | DMSO | -80°C | Up to 1 year |
Table 2: Factors Influencing this compound Activity in Laboratory Media
| Factor | Observation | Implication for Experimental Design |
| Medium Type | Different MIC values are observed in Mueller-Hinton broth versus Iso-Sensitest broth.[2] | The choice of medium should be consistent throughout a study. The specific components of the medium can impact the apparent activity of the compound. |
| pH | Activity can be pH-dependent. A buffer of pH 5.5 has been used for in vivo studies.[1] | The pH of the experimental medium should be controlled and reported. For long-duration experiments, buffering capacity is important. |
| Iron Content | The presence of iron chelators can affect the antimicrobial activity of this compound. | The iron content of the medium can be a critical variable and may need to be controlled or standardized depending on the research question. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, bacteriological broth, buffer)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the pre-warmed aqueous medium. It is recommended to perform serial dilutions if a very low final concentration is required.
-
Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in the experiment.
-
Vortex the working solution gently to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the working concentration may be too high for the chosen medium.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: Factors influencing the stability and activity of this compound.
References
- 1. In vivo and in vitro activity of the siderophore monosulfactam BAL30072 against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of the siderophore monosulfactam BAL30072 against contemporary Gram-negative pathogens from New York City, including multidrug-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Addressing BAL-30072 solubility challenges for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with BAL-30072.
Troubleshooting Guide
This guide offers solutions to common problems that may arise during the preparation and use of this compound solutions in experimental settings.
Problem 1: Difficulty Dissolving this compound Powder
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Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended solvent?
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Answer: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For initial stock solution preparation, high-purity, anhydrous DMSO is the recommended solvent. If you are still experiencing difficulties, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution[1].
Problem 2: Precipitation of this compound Upon Dilution in Aqueous Media
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Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium (e.g., PBS or cell culture medium). How can I prevent this?
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Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation, it is recommended to perform a stepwise dilution. Instead of a single large dilution, create intermediate dilutions in your aqueous medium. It is also crucial to ensure that the final concentration of DMSO in your working solution is kept low, ideally below 0.5%, to avoid both solubility issues and potential solvent-induced artifacts in your experiments. Vigorous mixing or vortexing immediately after each dilution step can also help.
Problem 3: Instability of this compound in Working Solutions
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Question: I am concerned about the stability of this compound in my prepared solutions. How should I store them and for how long are they viable?
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Answer: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C, where it can be stable for at least two years[2]. Once dissolved in DMSO, stock solutions can be stored at -20°C for several months[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. The stability of β-lactam antibiotics in aqueous solutions can be pH-dependent.
Frequently Asked Questions (FAQs)
General
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What is this compound? this compound is a novel, investigational monocyclic β-lactam antibiotic belonging to the sulfactam class. It features a siderophore moiety, a dihydroxypyridone group, which facilitates its entry into Gram-negative bacteria by utilizing their iron uptake systems.[3]
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What is the mechanism of action of this compound? this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It has a high affinity for and inhibits multiple penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3. This multi-target inhibition leads to the formation of spheroplasts and subsequent cell lysis, a bactericidal effect.
Solubility and Solution Preparation
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What is the recommended solvent for preparing this compound stock solutions? The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
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What is a typical concentration for a this compound stock solution in DMSO? A stock solution of up to 40 mg/mL in DMSO has been reported.
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Can I dissolve this compound directly in aqueous buffers like PBS? Directly dissolving this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.
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How does pH affect the activity of this compound? The activity of this compound can be influenced by the pH of the medium. For instance, in broth dilution assays, minimum inhibitory concentrations (MICs) were generally higher at a pH of 6.0 compared to a pH of 7.2 to 7.4.
Experimental Protocols
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How should I prepare this compound for in vitro susceptibility testing (e.g., MIC assays)? For broth microdilution MIC assays, a standard protocol involves preparing a high-concentration stock solution of this compound in DMSO. This stock is then serially diluted in the appropriate broth medium (e.g., Iso-Sensitest broth) in a 96-well plate to achieve the desired final concentrations for the assay.
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Is there a recommended formulation for in vivo studies? A formulation for in vivo studies has been described which involves dissolving this compound in a vehicle composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. Another study reported dissolving this compound in a sodium acetate buffer at pH 5.5 for administration in a rat soft-tissue infection model.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Solvent/Vehicle | Concentration | Storage Temperature | Stability | Reference |
| Stock Solution | DMSO | Up to 40 mg/mL | -20°C | Several months | |
| Powder | N/A | N/A | -20°C | ≥ 2 years | |
| In Vivo Formulation 1 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | Dependent on dosing | Prepare fresh | N/A | |
| In Vivo Formulation 2 | Sodium Acetate Buffer (pH 5.5) | Dependent on dosing | Prepare fresh | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
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Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).
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Recap the vial and vortex thoroughly until the powder is completely dissolved.
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If needed, gently warm the solution to 37°C and/or sonicate in an ultrasonic bath for a few minutes to aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
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Thaw an aliquot of the this compound DMSO stock solution at room temperature.
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Perform serial dilutions of the stock solution in the desired aqueous medium (e.g., cell culture medium or bacteriological broth) to achieve the final working concentrations.
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To minimize precipitation, perform dilutions in a stepwise manner and vortex immediately after adding the this compound solution to the aqueous medium.
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Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid solvent-induced effects.
-
Prepare working solutions fresh for each experiment.
Visualizations
Caption: Mechanism of action of this compound in Gram-negative bacteria.
References
Effect of iron concentration on BAL-30072 MIC results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the siderophore monosulfactam antibiotic, BAL-30072. The following information addresses common issues related to the influence of iron concentration on Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected MIC values for this compound against Gram-negative bacilli. What could be the cause?
A1: Higher than expected MIC values for this compound can often be attributed to the iron content of the growth medium. This compound is a siderophore antibiotic, and its entry into bacterial cells is facilitated by bacterial iron uptake systems.[1][2] High iron concentrations in the test medium can suppress the expression of these uptake systems, leading to reduced uptake of this compound and consequently, higher apparent MICs.
Q2: How does this compound get into the bacterial cell, and why is iron important?
A2: this compound has a dihydroxypyridone moiety that chelates iron.[1] This this compound-iron complex is then recognized and actively transported into the bacterial cell via siderophore uptake systems, which are normally used by the bacteria to acquire iron from the environment.[1][3] This "Trojan horse" mechanism allows the drug to bypass some common resistance mechanisms like porin mutations. Therefore, conditions that encourage the bacteria to seek iron will enhance the uptake of this compound.
Q3: What specific media conditions are recommended for this compound MIC testing?
A3: To ensure accurate and reproducible MIC results that reflect the potent activity of this compound, it is recommended to perform testing in an iron-depleted medium. This is typically achieved by supplementing a standard medium, such as Iso-Sensitest broth or Mueller-Hinton agar, with an iron chelator. The most commonly used chelator for this purpose is 2,2'-bipyridyl (BPL).
Q4: What is the recommended concentration of 2,2'-bipyridyl (BPL) to use, and why is it necessary?
A4: A standard procedure is the addition of 16 µg/ml of BPL to the growth media. BPL chelates the available iron in the medium, creating an iron-limited environment. This condition mimics the in vivo situation where free iron is scarce and induces the bacteria to upregulate their iron-uptake systems, thereby increasing the uptake of this compound.
Q5: We are seeing variability in our this compound MIC results between experiments. What are the potential sources of this variability?
A5: Variability in this compound MIC results can arise from several factors, primarily related to iron concentration. Inconsistencies in media preparation, the basal iron content of different media lots, and the age and storage of BPL solutions can all contribute to variable iron availability. Ensure strict adherence to standardized protocols for media preparation to minimize this variability. Testing methodology can also influence MICs, with differences observed between broth and agar-based methods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High MIC Values | High iron content in the testing medium suppressing bacterial iron uptake systems. | Supplement the growth medium with an iron chelator like 2,2'-bipyridyl (BPL) to a final concentration of 16 µg/ml to create iron-depleted conditions. |
| Inconsistent MIC Results | Variability in the iron concentration of the media between batches or experiments. | Standardize media preparation protocols. Use a consistent source and lot of media and ensure proper preparation and storage of the BPL solution. |
| Unexpected Resistance | Upregulation of efflux pumps or AmpC β-lactamases in the test organism. | While this compound is designed to overcome some resistance, certain mechanisms can still affect its activity. Consider molecular characterization of resistant isolates. Combining this compound with other agents like meropenem has shown synergistic effects. |
Quantitative Data Summary
The following table summarizes the effect of iron depletion (induced by the addition of 2,2'-bipyridyl) on the MIC of this compound against various Gram-negative pathogens.
| Organism | Condition | Fold Decrease in MIC with BPL | Reference |
| Acinetobacter baumannii | Iron-depleted | 2- to 8-fold | |
| Pseudomonas aeruginosa | Iron-depleted | 2- to 32-fold |
Experimental Protocols
Protocol for MIC Determination in Iron-Depleted Medium
This protocol is adapted from established methodologies for testing siderophore antibiotics.
1. Media Preparation:
-
Prepare Iso-Sensitest (IST) broth according to the manufacturer's instructions.
-
Prepare a stock solution of 2,2'-bipyridyl (BPL) in a suitable solvent (e.g., DMSO).
-
Supplement the IST broth with the BPL stock solution to a final concentration of 16 mg/L (16 µg/ml). This iron-depleted medium is designated as IST_BPL.
2. Inoculum Preparation:
-
Grow the bacterial isolate to be tested overnight on a suitable agar plate.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml.
-
Dilute the standardized suspension to achieve the final desired inoculum concentration for the MIC assay (typically 5 x 10^5 CFU/ml).
3. MIC Assay (Broth Microdilution):
-
Perform serial two-fold dilutions of this compound in IST_BPL in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound Mechanism of Action and Iron Uptake
Caption: this compound chelates iron and enters bacteria via siderophore receptors.
Experimental Workflow for MIC Determination
Caption: Workflow for determining this compound MIC in iron-depleted media.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Fe uptake systems and AmpC β-lactamase in susceptibility to the siderophore monosulfactam BAL30072 in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
BAL-30072 activity against strains with AmpC hyperproduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAL-30072. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the activity of this compound against bacterial strains with AmpC hyperproduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel siderophore monosulfactam antibiotic. Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to actively transport into Gram-negative bacteria by hijacking their iron uptake systems. This "Trojan horse" strategy facilitates its entry into the periplasmic space. Once inside, this compound exerts its bactericidal activity by inhibiting essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3.[1][2] This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell.[1][2]
Q2: How does AmpC hyperproduction affect the activity of this compound?
A2: AmpC β-lactamases are cephalosporinases that can hydrolyze a broad spectrum of β-lactam antibiotics. Hyperproduction of AmpC, either through induction or derepression of the ampC gene, is a significant mechanism of resistance in many Gram-negative bacteria.[3] While monobactams are generally stable to many β-lactamases, elevated MICs of this compound have been observed in some strains that hyperexpress AmpC β-lactamase, such as Enterobacter cloacae. However, this compound has shown potent inhibitory activity towards AmpC β-lactamases.
Q3: Is this compound active against carbapenem-resistant Enterobacterales (CRE) with AmpC production?
A3: Yes, this compound has demonstrated activity against CRE, including strains where resistance is due to a combination of impermeability and AmpC hyperproduction. In a study, this compound inhibited 60%-87% of carbapenem-resistant Enterobacteriaceae with AmpC or ESBL production at a concentration of ≤4 mg/L.
Q4: Can the activity of this compound against AmpC hyperproducers be enhanced with other agents?
A4: Yes, the combination of this compound with a β-lactamase inhibitor that targets AmpC, such as BAL29880, has been shown to significantly enhance its activity against carbapenem-resistant Enterobacteriaceae. The addition of clavulanate, an inhibitor of extended-spectrum β-lactamases (ESBLs), can further broaden its spectrum.
Data Presentation
Table 1: In Vitro Activity of this compound Against Enterobacterales
| Organism | Resistance Mechanism | This compound MIC (µg/mL) | This compound + BAL29880 + Clavulanate MIC (µg/mL) |
| Carbapenem-Resistant Enterobacteriaceae | Impermeability + AmpC/ESBL | ≤4 (for 60-87% of isolates) | >90% susceptible |
| Enterobacter cloacae | AmpC hyperexpression | Elevated MICs observed | Not explicitly stated |
Note: This table synthesizes data from available literature. Direct side-by-side comparisons of isogenic wild-type and AmpC hyperproducing strains for this compound are limited in the reviewed sources.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
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This compound powder
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Cation-adjusted Mueller-Hinton broth (CAMHB)
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Sterile 96-well microtiter plates
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Bacterial inoculum standardized to 0.5 McFarland
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Sterile saline or phosphate-buffered saline (PBS)
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Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
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Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
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Inoculation: Add the prepared bacterial inoculum to all wells containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). Include a sterility control well (broth only).
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Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of this compound in combination with an AmpC inhibitor.
Materials:
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This compound and AmpC inhibitor (e.g., BAL29880)
-
CAMHB
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the AmpC inhibitor along the y-axis in CAMHB.
-
Controls: Include wells with only this compound dilutions (to determine its MIC alone), wells with only the AmpC inhibitor dilutions (to determine its MIC alone), a growth control well (inoculum only), and a sterility control well (broth only).
-
Inoculation: Inoculate all wells (except the sterility control) with the bacterial suspension prepared as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualization
Caption: Signaling pathway of AmpC β-lactamase induction and derepression.
Caption: Experimental workflow for evaluating this compound activity.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
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Possible Cause 1: Inoculum Variability.
-
Solution: Ensure strict adherence to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer for accuracy if available. The inoculum should be used within 15-30 minutes of preparation.
-
-
Possible Cause 2: Media Composition.
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Solution: As this compound is a siderophore antibiotic, its activity is influenced by the iron concentration in the medium. Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for consistent results. Ensure the pH of the media is within the recommended range.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Calibrate pipettes regularly. Use new tips for each dilution to prevent carryover. Multichannel pipettes can improve consistency.
-
Issue 2: "Skipped Wells" in MIC or Checkerboard Assays
-
Description: Wells with no bacterial growth at a lower antibiotic concentration, while growth is observed at a higher concentration.
-
Possible Cause: This can be due to contamination, improper mixing of reagents, or the "Eagle effect" (paradoxical reduced activity at high concentrations).
-
Solution:
-
Check for contamination by plating the contents of the skipped well onto agar.
-
Ensure proper mixing of antibiotic dilutions in the plate.
-
According to CLSI guidelines, if a skipped well is observed, the MIC should be read as the lowest concentration with no visible growth.
-
Issue 3: Discrepancy Between Checkerboard and Other Susceptibility Methods
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Possible Cause: Differences in experimental conditions such as inoculum size, incubation time, and media can lead to varied results.
-
Solution:
-
Standardize all experimental parameters as much as possible across different assays.
-
Be aware that the aeration in a 96-well plate is different from that in a larger culture flask, which can affect bacterial growth and antibiotic activity.
-
When comparing results, ensure that the same strain, growth phase, and media are used.
-
References
- 1. clyte.tech [clyte.tech]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting BAL-30072 Susceptibility Results in OXA-58 Producing Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAL-30072 and OXA-58 producing strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class.[1][2] Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling it to utilize bacterial iron uptake systems for accelerated entry into Gram-negative bacteria.[3] Unlike typical monobactams that primarily target penicillin-binding protein 3 (PBP3), this compound also inhibits PBP1a and PBP1b.[1][2] This broader PBP inhibition leads to spheroplasting and lysis of bacteria rather than the filament formation commonly observed with other β-lactams.
Q2: What is OXA-58, and why is it a concern?
OXA-58 is a class D carbapenem-hydrolyzing β-lactamase found in Acinetobacter baumannii and other Gram-negative bacteria. As a carbapenemase, it can inactivate carbapenem antibiotics, which are often the last line of defense against multidrug-resistant (MDR) infections. The gene encoding OXA-58 is often located on mobile genetic elements like plasmids, facilitating its spread among bacterial populations.
Q3: Is this compound active against OXA-58 producing strains?
The activity of this compound against OXA-58 producing strains can be variable. While this compound is stable to hydrolysis by many class D carbapenemases, some studies have reported resistance in A. baumannii strains expressing OXA-58. However, other research indicates that this compound can have potent activity against MDR A. baumannii, including those harboring OXA-type carbapenemases. This variability may be due to other resistance mechanisms present in the strains, such as efflux pumps or alterations in outer membrane permeability.
Q4: Can the activity of this compound against OXA-58 producing strains be enhanced?
Yes, studies have shown that combining this compound with other antibiotics, particularly carbapenems like meropenem, can lead to synergistic or additive effects against MDR Gram-negative bacteria, including A. baumannii. This combination can lower the minimum inhibitory concentrations (MICs) of both agents and result in bactericidal activity at lower concentrations than either drug alone. The addition of a β-lactamase inhibitor has also been shown to extend the activity of this compound against some carbapenem-resistant Enterobacteriaceae.
Q5: What are the expected MIC values for this compound against OXA-58 producing A. baumannii?
MIC values can vary significantly depending on the specific strain and the presence of other resistance mechanisms. It is crucial to determine the MIC for each isolate experimentally. The tables below summarize published MIC data for this compound against A. baumannii, including strains with defined resistance mechanisms.
Data Presentation
Table 1: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Acinetobacter spp.
| Organism | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| MDR Acinetobacter spp. | Not Specified | - | 4 | >32 |
Source: Adapted from Page MG, et al. Antimicrob Agents Chemother. 2010.
Table 2: this compound MICs for A. baumannii Strains with Characterized Resistance Mechanisms
| Strain | Relevant Genotype | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) |
| AB1697 | blaOXA-58, blaOXA-69a, blaADC | Not specified, but susceptible in vivo | Resistant |
| AB0057 | blaOXA-23, blaOXA-69, blaADC | >64 | Resistant |
Source: Adapted from Loehfelm AG, et al. J Antimicrob Chemother. 2011.
Table 3: Effect of Meropenem Combination on this compound Activity against A. baumannii
| Strain | This compound MIC Alone (µg/mL) | Meropenem MIC Alone (µg/mL) | This compound MIC in Combination with Meropenem |
| AB307-0294 | Not specified | Susceptible | 2- to 8-fold reduction in meropenem MIC |
| AB8407 | Not specified | Susceptible | 2- to 8-fold reduction in meropenem MIC |
| AB1697 | Not specified | Resistant | 2- to 8-fold reduction in meropenem MIC |
| AB3340 | Not specified | Resistant | 2- to 8-fold reduction in meropenem MIC |
| AB0057 | >64 | Resistant | 2- to 8-fold reduction in meropenem MIC |
Source: Adapted from Loehfelm AG, et al. J Antimicrob Chemother. 2011.
Troubleshooting Guide
Issue 1: High this compound MIC values observed for a known OXA-58 producing strain.
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Possible Cause 1: Presence of additional resistance mechanisms. OXA-58 may not be the sole contributor to resistance. Efflux pumps (e.g., AdeB) and porin loss can also reduce susceptibility to this compound.
-
Troubleshooting Step: Perform molecular characterization of the isolate to identify other resistance genes. Consider efflux pump inhibitor studies to assess the contribution of efflux systems.
-
-
Possible Cause 2: Suboptimal testing conditions. The in vitro activity of this compound can be influenced by the testing medium.
-
Troubleshooting Step: Ensure adherence to standardized susceptibility testing protocols (e.g., CLSI or EUCAST). Verify the quality of the Mueller-Hinton broth or agar.
-
Issue 2: Inconsistent results in synergy testing with meropenem.
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Possible Cause: Inappropriate antibiotic concentrations or ratios. The synergistic effect can be dependent on the specific concentrations of both this compound and the partner antibiotic.
-
Troubleshooting Step: Perform a checkerboard assay to evaluate a wider range of concentrations and ratios to identify the optimal synergistic combination.
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Issue 3: Discrepancy between in vitro susceptibility and in vivo efficacy.
-
Possible Cause: Host factors and infection site characteristics. The in vivo environment can significantly impact antibiotic activity.
-
Troubleshooting Step: While challenging to address experimentally, consider the pharmacokinetic and pharmacodynamic properties of this compound in the context of the specific animal model or clinical scenario.
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Methodology: Broth microdilution is a standard method for determining MICs.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator agents. Serially dilute the antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Methodology: Time-kill assays assess the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Antibiotic Addition: Add this compound (alone or in combination with another agent) at desired concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Interpretation: Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Synergy Testing (Checkerboard Assay)
Methodology: The checkerboard method is used to systematically evaluate the interaction between two antimicrobial agents.
-
Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second antibiotic (e.g., meropenem) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described for MIC testing.
-
Incubation and Interpretation: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizations
Caption: Workflow for assessing this compound susceptibility.
Caption: Simplified mechanism of action for this compound.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison: BAL-30072 vs. Aztreonam Against Metallo-β-Lactamase Producers
For researchers, scientists, and drug development professionals navigating the challenge of metallo-β-lactamase (MBL)-producing Gram-negative bacteria, this guide provides an objective comparison of two monobactam antibiotics: the investigational siderophore sulfactam, BAL-30072, and the established therapeutic, aztreonam. This analysis is supported by experimental data on their in vitro efficacy and distinct mechanisms of action.
The rise of MBL-producing bacteria, which are resistant to nearly all β-lactam antibiotics, including carbapenems, presents a significant global health threat. While aztreonam is unique among β-lactams for its stability against MBL hydrolysis, its clinical utility is often hampered by the co-production of other β-lactamases. This compound has emerged as a promising agent with a novel mechanism of entry and broader target engagement.
Executive Summary of In Vitro Performance
This compound generally demonstrates superior or comparable in vitro activity against a range of MBL-producing pathogens when compared to aztreonam alone. Notably, this compound retains bactericidal activity against strains that are resistant to other β-lactams, including aztreonam.[1][2] The combination of aztreonam with a β-lactamase inhibitor, such as avibactam, significantly enhances its efficacy, making it a potent comparator.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and aztreonam against various MBL-producing Gram-negative bacteria from cited studies.
| Organism | Resistance Mechanism | This compound MIC (µg/mL) | Aztreonam MIC (µg/mL) | Comparator MICs (µg/mL) |
| P. aeruginosa (MDR) | MBL-producers | MIC₉₀: 8[1] | - | Meropenem MIC₉₀: >32[1] |
| Acinetobacter spp. (MDR) | MBL-producers | MIC₉₀: 4[1] | - | Meropenem MIC₉₀: >32 |
| P. aeruginosa | MBL-producers (n=19) | 11/19 isolates inhibited at 8 | 3/19 isolates inhibited at 8 | - |
| Enterobacteriaceae | MBL-producers (NDM, VIM, IMP) | MIC range: 0.06 to >128 | - | - |
| P. aeruginosa | Metallo-carbapenemase producers (n=25) | 19/25 susceptible at 4 | - | - |
MDR: Multidrug-resistant; MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC required to inhibit 90% of isolates.
Mechanisms of Action and Resistance
Aztreonam's stability against MBLs is due to its monobactam structure, which binds poorly to the active site of these zinc-dependent enzymes. However, MBL-producing organisms frequently co-express other β-lactamases like extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam, rendering it ineffective when used as monotherapy. Aztreonam primarily targets Penicillin-Binding Protein 3 (PBP3), leading to bacterial filamentation and eventual lysis.
This compound, a siderophore monosulfactam, utilizes a "Trojan horse" strategy to enter bacterial cells. Its dihydroxypyridone moiety chelates iron, allowing the molecule to be actively transported into the periplasmic space via bacterial iron uptake systems. This bypasses resistance mechanisms like porin channel mutations. Unlike aztreonam, this compound has a broader target spectrum, inhibiting not only PBP3 but also PBP1a and PBP1b. This multi-target inhibition leads to rapid bactericidal activity through spheroplasting and lysis, rather than just filamentation.
Experimental Protocols
The in vitro activity data presented is primarily derived from susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution or agar dilution methods are standardly used.
-
Media: Cation-adjusted Mueller-Hinton broth or agar is typically employed. For this compound, media may be supplemented with 2,2'-bipyridyl to induce iron transport systems.
-
Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is used.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Discussion and Future Outlook
This compound demonstrates significant promise as a treatment for infections caused by MBL-producing Gram-negative bacteria, showing potent bactericidal activity even against isolates resistant to aztreonam. Its unique siderophore-mediated uptake and multi-PBP targeting offer potential advantages in overcoming common resistance mechanisms.
Aztreonam, while inherently stable to MBLs, is often compromised by co-produced β-lactamases. The development of aztreonam in combination with β-lactamase inhibitors, such as avibactam, has revitalized its potential. This combination effectively restores aztreonam's activity against many MBL-producing strains that also harbor ESBLs or AmpC enzymes.
For drug development professionals, this compound represents a novel chemical entity with a distinct mechanistic profile. Further in vivo studies are necessary to determine its clinical utility. For clinicians and researchers, the combination of aztreonam with a potent β-lactamase inhibitor is a more immediate therapeutic strategy. The choice between these agents in the future will depend on the specific resistance profiles of circulating pathogens, clinical trial outcomes, and safety profiles.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAL-30072 and Meropenem Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activities of BAL-30072 and meropenem against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in understanding the potential advantages and mechanisms of these antimicrobial agents.
Executive Summary
Pseudomonas aeruginosa is a significant cause of opportunistic infections, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This comparison focuses on two β-lactam antibiotics: meropenem, a broad-spectrum carbapenem, and this compound, a novel siderophore monosulfactam. While both agents target bacterial cell wall synthesis, this compound possesses a unique "Trojan horse" mechanism, utilizing the bacterium's iron uptake systems to facilitate entry into the cell. This guide will delve into their comparative in vitro efficacy, mechanisms of action, and the experimental protocols used to derive these findings.
In Vitro Activity: A Head-to-Head Comparison
The in vitro activity of this compound and meropenem against P. aeruginosa has been evaluated in multiple studies, with Minimum Inhibitory Concentration (MIC) being a key metric. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative MIC data for this compound and meropenem against various P. aeruginosa isolates.
Table 1: Comparative MIC50 and MIC90 Values against P. aeruginosa
| Antibiotic | P. aeruginosa (Overall) MIC50/MIC90 (µg/mL) | Multidrug-Resistant (MDR) P. aeruginosa MIC90 (µg/mL) |
| This compound | 0.25 / 1 | 8 |
| Meropenem | Not consistently reported in direct comparison | >32 |
MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Meropenem MICs against P. aeruginosa with Characterized Resistance Mechanisms [1][2]
| P. aeruginosa Strain Type | Meropenem MIC (mg/L) |
| Sensitive Isolates | 0.25 |
| Broad-spectrum intrinsic resistance | 1 - 2 |
| D2-protein-deficiency (OprD loss) | 1 - 2 |
| Chromosomal β-lactamase inducible/derepressed | No change from sensitive isolates |
Mechanisms of Action and Resistance
Meropenem
Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It penetrates the bacterial cell and binds to essential penicillin-binding proteins (PBPs), specifically PBPs 2, 3, and 4 in P. aeruginosa. This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, leading to cell lysis and death.
Resistance to meropenem in P. aeruginosa is primarily mediated by:
-
Reduced Outer Membrane Permeability: Loss or downregulation of the OprD porin channel, which is the primary entry route for carbapenems into the periplasmic space.[3][4][5]
-
Efflux Pumps: Overexpression of efflux systems, such as MexAB-OprM and MexXY-OprM, which actively pump meropenem out of the cell.
-
Enzymatic Degradation: Production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs).
-
Hyperproduction of AmpC β-lactamase: While carbapenems are generally stable to AmpC, significant overexpression can contribute to resistance.
This compound: A "Trojan Horse" Approach
This compound is a monosulfactam that, like other β-lactams, inhibits cell wall synthesis by targeting PBPs. However, its distinguishing feature is a dihydroxypyridone moiety that acts as a siderophore, a small molecule that chelates iron. This allows this compound to hijack the bacterium's own iron acquisition systems to gain entry into the periplasmic space. This "Trojan horse" strategy bypasses the conventional porin channels that are often compromised in resistant strains.
Once in the periplasm, this compound has a high affinity for PBPs 1a, 1b, and 3. The inhibition of multiple PBPs contributes to its potent bactericidal activity.
Overcoming Resistance:
The siderophore-mediated uptake mechanism of this compound allows it to circumvent resistance caused by the loss of the OprD porin, a common mechanism of carbapenem resistance in P. aeruginosa. Furthermore, as a monobactam, this compound is stable against hydrolysis by metallo-β-lactamases.
Visualizing the Mechanisms
Mechanism of Meropenem Action and Resistance
Caption: Meropenem action and resistance in P. aeruginosa.
Mechanism of this compound Action
Caption: this compound's "Trojan Horse" mechanism of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The data presented in this guide is primarily based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Workflow
Caption: Standardized workflow for MIC determination.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
In Vivo Efficacy
While direct comparative in vivo studies between this compound and meropenem in animal models of P. aeruginosa infection are not extensively available in the reviewed literature, individual studies provide insights into their potential efficacy.
-
Meropenem: Studies in murine and rabbit pneumonia models have demonstrated the efficacy of meropenem against susceptible P. aeruginosa strains. Efficacy is often correlated with the time that the free drug concentration remains above the MIC (%fT>MIC). However, against resistant strains, particularly those with high MICs, the efficacy of standard dosing regimens is significantly reduced.
-
This compound: The unique mechanism of action of this compound, which allows it to overcome common resistance mechanisms, suggests potential for in vivo efficacy against meropenem-resistant P. aeruginosa. Further in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to established treatments.
Conclusion
This compound demonstrates potent in vitro activity against P. aeruginosa, including multidrug-resistant strains that are resistant to meropenem. Its novel siderophore-mediated uptake mechanism allows it to bypass key resistance pathways that affect carbapenems. This suggests that this compound could be a promising therapeutic option for infections caused by difficult-to-treat P. aeruginosa. Further in vivo comparative studies are essential to validate these in vitro findings and to establish the clinical utility of this compound in treating P. aeruginosa infections. Meropenem remains a valuable antibiotic against susceptible P. aeruginosa, but its efficacy is increasingly challenged by the spread of resistance. This comparative guide highlights the importance of ongoing research and development of new antimicrobial agents with novel mechanisms of action to combat the growing threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of BAL-30072 and Other Siderophore Antibiotics
This guide provides a detailed comparison of the siderophore antibiotic BAL-30072 with other antibiotics, focusing on its efficacy against multidrug-resistant (MDR) Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key mechanisms.
Introduction to Siderophore Antibiotics
Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient.[1][2] Siderophore antibiotics exploit the iron uptake systems of bacteria to facilitate their entry into the bacterial cell, acting as a "Trojan horse" to bypass resistance mechanisms such as porin channel mutations.[3][4] This novel approach enhances the antibiotic's potency against otherwise resistant bacteria.[1] this compound is a monosulfactam that incorporates a dihydropyridone siderophore, enabling its activity against a broad spectrum of Gram-negative pathogens. Another prominent example of a siderophore antibiotic is cefiderocol, a cephalosporin with a catechol siderophore.
Mechanism of Action: this compound
This compound exhibits a dual mechanism of action. The siderophore component facilitates its transport across the outer membrane of Gram-negative bacteria via iron uptake systems. Once in the periplasmic space, the β-lactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP 1a, 1b, and 3. This inhibition disrupts cell wall synthesis, leading to spheroplasting and eventual lysis of the bacterial cell. This mode of action is distinct from other monobactams like aztreonam, which primarily target PBP 3.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of this compound compared to other antibiotics against key Gram-negative pathogens. The data is presented as the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90).
Table 1: Activity of this compound against Multidrug-Resistant (MDR) Acinetobacter spp. and Pseudomonas aeruginosa
| Antibiotic | MDR Acinetobacter spp. MIC90 (μg/mL) | MDR P. aeruginosa MIC90 (μg/mL) |
| This compound | 4 | 8 |
| Meropenem | >32 | >32 |
Table 2: Activity of this compound against various Gram-Negative Bacilli
| Organism | This compound MIC90 (μg/mL) | Imipenem MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) |
| Proteus spp. | 0.25 | 8 | 0.5 |
| Providencia spp. | ≤0.06 | 16 | >32 |
| Serratia marcescens | 4 | 8 | Not Reported |
| Citrobacter freundii | 16 | Not Reported | Not Reported |
| Enterobacter cloacae | >32 | Not Reported | Not Reported |
Table 3: Comparative Activity of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacteria
| Organism | Cefiderocol Susceptibility (%) | Colistin Susceptibility (%) | Ceftazidime/avibactam Susceptibility (%) |
| Carbapenem-resistant Enterobacterales | 81.6 | 76.4 | 76.6 |
| Carbapenem-resistant K. pneumoniae | 82.8 | 71.7 | 88.9 |
| Carbapenem-resistant P. aeruginosa | 98.3 | 100 | <35 |
| Carbapenem-resistant A. baumannii | 94.9 (MIC ≤2 mg/L) | 93.6 | Not Reported |
Synergy with Carbapenems
This compound has demonstrated synergistic activity when combined with carbapenems like meropenem against a range of multidrug-resistant Gram-negative bacteria. This combination can lead to a significant decrease in the MIC of this compound and enhance bactericidal activity. For instance, combining this compound with meropenem resulted in a ≥ 4-fold decrease in the this compound MIC90 for A. baumannii and K. pneumoniae. Time-kill studies have shown that the combination is bactericidal at concentrations 2- to 8-fold lower than either drug alone.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Methodology (Broth Microdilution):
-
Prepare serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth. For cefiderocol, iron-depleted cation-adjusted Mueller-Hinton broth is used.
-
Inoculate microtiter plate wells with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Objective: To determine the rate and extent of bacterial killing by an antibiotic.
-
Methodology:
-
Prepare tubes containing Mueller-Hinton broth with the antibiotic at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC).
-
Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Clinical Development and Considerations
This compound has undergone Phase I clinical trials, where it was found to be generally safe and well-tolerated in single and multiple ascending doses. However, reports of increased transaminase activities in healthy subjects during multiple-dose studies have raised concerns about potential hepatotoxicity. In vitro studies suggest that this compound may impair mitochondrial function in liver cells.
Cefiderocol has been approved for clinical use in the United States and Europe for treating complicated urinary tract infections and nosocomial pneumonia caused by susceptible Gram-negative organisms. Clinical trials have demonstrated its efficacy against carbapenem-resistant pathogens, including those producing metallo-β-lactamases.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of multidrug-resistant Gram-negative bacilli, including Acinetobacter spp. and P. aeruginosa, often outperforming carbapenems. Its unique mechanism of utilizing siderophore-mediated iron uptake allows it to circumvent some common resistance mechanisms. Furthermore, its synergistic activity with carbapenems presents a promising therapeutic strategy. While direct comparative efficacy data with other siderophore antibiotics like cefiderocol is not extensively available in head-to-head studies, both agents represent a significant advancement in the fight against antibiotic-resistant bacteria by employing a novel "Trojan horse" approach. Further clinical investigation is warranted to fully establish the therapeutic potential and safety profile of this compound.
References
- 1. Siderophore - Wikipedia [en.wikipedia.org]
- 2. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]
Comparative Analysis of BAL-30072's Efficacy Against NDM-1 Producing Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational monosulfactam antibiotic, BAL-30072, against New Delhi metallo-β-lactamase-1 (NDM-1) producing Enterobacteriaceae. Infections driven by these multidrug-resistant organisms represent a significant global health threat, necessitating the development of novel therapeutic agents. This document details this compound's in vitro activity in comparison to other relevant antibiotics, supported by experimental data and detailed methodologies to aid in research and development efforts.
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against various NDM-1 producing Enterobacteriaceae species. This data provides a quantitative comparison of their in vitro potency.
Table 1: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Klebsiella pneumoniae
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 1 - >64 | 4 | >64 |
| Meropenem | 16 - >2048 | 64 | 2048 |
| Aztreonam | 64 - 2048 | 128 | >256 |
| Cefiderocol | ≤1 - >32 | ≤8 | >8 |
| Ceftazidime-avibactam + Aztreonam | 0.5 - >8 (C/A component) | - | >8-fold synergy |
Table 2: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Escherichia coli
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.25 - 32 | - | - |
| Meropenem | 4 - 256 | - | - |
| Aztreonam | 16 - >256 | - | - |
| Cefiderocol | - | - | - |
| Ceftazidime-avibactam + Aztreonam | - | - | - |
Table 3: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Enterobacter spp.
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| This compound | 0.5 - 64 | - | - |
| Meropenem | 8 - 128 | - | - |
| Aztreonam | 32 - >256 | - | - |
| Cefiderocol | - | - | - |
| Ceftazidime-avibactam + Aztreonam | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Bacterial Isolates: A panel of well-characterized, recent clinical isolates of NDM-1-producing Klebsiella pneumoniae, Escherichia coli, and Enterobacter species are used. Each isolate's identity and presence of the blaNDM-1 gene should be confirmed by molecular methods.
b. Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing.
c. Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Antibiotic Preparation: Stock solutions of each antibiotic are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in CAMHB to achieve the desired concentration range for testing.
e. Procedure:
-
50 µL of the standardized bacterial suspension is added to each well of a 96-well microtiter plate containing 50 µL of the appropriate antibiotic dilution.
-
A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
f. Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
a. Bacterial Isolate and Inoculum: A representative NDM-1 producing strain is selected. A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.
b. Antibiotic Concentrations: this compound is tested at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC for the test organism. A growth control (no antibiotic) is included.
c. Procedure:
-
The bacterial inoculum is added to flasks containing CAMHB with the specified antibiotic concentrations.
-
The flasks are incubated at 35°C ± 2°C with constant agitation.
-
At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.
-
The aliquots are serially diluted in sterile saline and plated onto Mueller-Hinton agar plates.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of viable colonies (CFU/mL) is determined.
d. Interpretation: Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Murine Infection Model
A neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics against Gram-negative pathogens.
a. Animal Model:
-
Female ICR mice (or another appropriate strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
b. Bacterial Challenge:
-
A well-characterized NDM-1 producing strain is grown to mid-logarithmic phase and then diluted.
-
Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension containing approximately 10⁶⁻⁷ CFU.
c. Antibiotic Treatment:
-
At a specified time post-infection (e.g., 2 hours), treatment is initiated.
-
This compound and comparator agents are administered subcutaneously or intravenously at doses that simulate human pharmacokinetic profiles.
-
A control group receives a placebo (e.g., saline).
d. Efficacy Endpoint:
-
At 24 hours post-treatment initiation, mice are euthanized.
-
The infected thigh muscle is excised, homogenized, and serially diluted.
-
Dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).
e. Interpretation:
-
The efficacy of the antibiotic is determined by the reduction in bacterial load in the thighs of treated mice compared to the control group. A static effect is defined as no significant change from the initial inoculum, while a cidal effect is a significant reduction.
Concluding Remarks
This compound demonstrates promising in vitro activity against NDM-1 producing Enterobacteriaceae, a class of pathogens with limited treatment options. Its stability against metallo-β-lactamases like NDM-1 makes it a candidate for further investigation. The provided data and protocols are intended to serve as a valuable resource for the scientific community engaged in the critical work of developing new therapies to combat antimicrobial resistance. Further in vivo studies are warranted to fully elucidate the clinical potential of this compound.
A Comparative Analysis of BAL-30072 and Imipenem Against Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel siderophore monosulfactam, BAL-30072, and the established carbapenem, imipenem, against Acinetobacter baumannii. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows to inform research and development efforts in the fight against this often multidrug-resistant pathogen.
Executive Summary
Acinetobacter baumannii has emerged as a critical threat in healthcare settings due to its remarkable ability to acquire resistance to a wide array of antibiotics, including carbapenems, which are often considered last-resort agents. This compound, a novel monosulfactam, demonstrates a unique mechanism of action that allows it to evade some of the common resistance mechanisms that render carbapenems like imipenem ineffective. This guide synthesizes available in vitro and in vivo data to provide a direct comparison of their efficacy.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and imipenem against various strains of A. baumannii has been evaluated using metrics such as Minimum Inhibitory Concentration (MIC) and time-kill assays. These studies reveal the potent activity of this compound, particularly against multidrug-resistant (MDR) and carbapenem-resistant isolates.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Antibiotic | A. baumannii Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | MDR Acinetobacter spp. | - | 4 | [1][2] |
| Imipenem | A. baumannii | - | >32 | [2] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
In a study involving five diverse A. baumannii strains with defined resistance profiles, the combination of this compound with meropenem (a carbapenem similar to imipenem) was shown to lower the meropenem MICs by 2 to 8-fold[3].
Time-Kill Assay Data
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
| Antibiotic/Combination | A. baumannii Strain | Observation | Reference |
| This compound + Meropenem | Carbapenem-susceptible & resistant strains | Bactericidal concentrations were 2 to 8-fold lower than for either drug alone. | [3] |
| Imipenem + BLI-489 | Carbapenem-resistant A. baumannii | Synergy observed at 6 hours. |
These studies highlight that this compound, especially in combination with a carbapenem, can exert a potent bactericidal effect against A. baumannii, including strains that are resistant to carbapenems alone.
In Vivo Efficacy: Preclinical Models
Preclinical studies in animal models provide crucial information on the potential therapeutic efficacy of a drug. A rat soft-tissue infection model was used to compare this compound and meropenem.
| Treatment | A. baumannii Strains | Outcome | Reference |
| This compound | 4 out of 5 strains (including meropenem-susceptible and -non-susceptible) | Active | |
| Meropenem | 2 out of 5 strains | Active | |
| This compound + Meropenem | - | Equally effective as this compound alone. |
These findings suggest that this compound demonstrates a broader in vivo efficacy against a range of A. baumannii strains compared to a carbapenem in this model.
Mechanisms of Action and Resistance
Understanding the mechanisms of action and how bacteria develop resistance is fundamental to drug development.
This compound Mechanism of Action
This compound is a siderophore monosulfactam. Its unique structure includes a dihydropyridinone siderophore, which hijacks the bacterium's iron uptake systems to facilitate its entry across the outer membrane. Once inside, the monosulfactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3, leading to cell lysis. This multi-target approach is distinct from traditional monobactams that primarily target PBP3.
Caption: Mechanism of action of this compound.
Imipenem Mechanism of Action
Imipenem, a carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial cell membrane. This disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death.
Caption: Mechanism of action of imipenem.
Acinetobacter baumannii Resistance Mechanisms
A. baumannii employs several mechanisms to resist carbapenems like imipenem. These include:
-
Enzymatic Degradation: Production of β-lactamases, particularly carbapenem-hydrolyzing class D β-lactamases (CHDLs) such as OXA-23, OXA-24/40, and OXA-58, which inactivate the antibiotic. Metallo-β-lactamases (MBLs) are also a concern.
-
Reduced Permeability: Loss or modification of outer membrane porins, such as CarO, restricts the entry of carbapenems into the bacterial cell.
-
Efflux Pumps: Systems like AdeABC can actively pump the antibiotic out of the cell.
-
Target Site Modification: Alterations in penicillin-binding proteins can reduce the binding affinity of carbapenems.
This compound is a poor substrate for MBLs and can inhibit class C β-lactamases, giving it an advantage against some resistant strains. Its active transport via siderophore receptors also helps bypass resistance due to porin loss.
Caption: Imipenem resistance mechanisms in A. baumannii.
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility and comparison of experimental data.
MIC Determination
Minimum Inhibitory Concentrations are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Broth microdilution workflow for MIC testing.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Antibiotic Addition: The antibiotic is added at the desired concentration (e.g., 0.5x, 1x, or 2x the MIC).
-
Incubation: The cultures are incubated at 37°C with shaking.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.
Rat Soft-Tissue Infection Model
This in vivo model is used to assess the efficacy of antimicrobial agents in a live animal.
-
Animal Preparation: Neutropenic rats are typically used to ensure the infection is not cleared by the host immune system.
-
Infection: A defined inoculum of A. baumannii is injected into the soft tissue of the thigh.
-
Treatment: At specified time points post-infection (e.g., 2, 4, and 6 hours), the animals are treated with the test compounds (e.g., this compound, meropenem, or combination) or a placebo, often administered intraperitoneally.
-
Endpoint: After a set period (e.g., 24 hours), the animals are euthanized, and the infected tissue is harvested.
-
Bacterial Load Quantification: The tissue is homogenized, and serial dilutions are plated to determine the bacterial load (CFU/gram of tissue).
-
Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the efficacy of the treatment.
Conclusion
This compound demonstrates significant promise as a therapeutic agent against multidrug-resistant Acinetobacter baumannii. Its novel mechanism of action, which utilizes bacterial iron uptake systems, allows it to overcome common resistance mechanisms that limit the efficacy of carbapenems like imipenem. In vitro data consistently show potent activity, especially against carbapenem-resistant strains, and in vivo data from a preclinical model support its potential for broader efficacy. The synergistic activity observed when this compound is combined with carbapenems further highlights its potential to restore or enhance the activity of existing antibiotic classes. Continued research and clinical evaluation are warranted to fully establish the role of this compound in the clinical management of infections caused by this challenging pathogen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro activity of the siderophore monosulfactam BAL30072 against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Validating BAL-30072 Efficacy in Gram-Negative Strains with Defined Resistance Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. BAL-30072, a novel siderophore monosulfactam, demonstrates promising activity against a broad spectrum of these challenging pathogens. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, against bacterial strains with well-defined resistance mechanisms.
Executive Summary
This compound exhibits potent in vitro and in vivo activity against a range of multidrug-resistant Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[1][2] Its unique mechanism of action, which involves exploiting bacterial iron uptake systems to facilitate cell entry and the inhibition of multiple penicillin-binding proteins (PBPs), contributes to its efficacy against strains resistant to conventional β-lactams.[3][4][5] Notably, this compound demonstrates synergy when combined with carbapenems, such as meropenem, enhancing its activity against otherwise resistant isolates.
Comparative Efficacy of this compound
The following tables summarize the in vitro activity of this compound and comparator agents against various resistant Gram-negative isolates. Minimum Inhibitory Concentrations (MICs) are presented as MIC₅₀ and MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Table 1: Activity of this compound against Multidrug-Resistant Acinetobacter spp. and P. aeruginosa
| Organism (Resistance Profile) | This compound | Meropenem | Imipenem | Cefepime | Aztreonam | Piperacillin-Tazobactam |
| MDR Acinetobacter spp. | 4 | >32 | - | - | - | - |
| (MIC₉₀) | ||||||
| MDR P. aeruginosa | 8 | >32 | - | - | - | - |
| (MIC₉₀) |
Data sourced from studies evaluating this compound against MDR isolates.
Table 2: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae
| Organism (Resistance Mechanism) | This compound (MIC Range, μg/mL) |
| Enterobacteriaceae with OXA-48, IMP, NDM, VIM enzymes | ≤4 (in 60-87% of isolates) |
| Enterobacteriaceae with KPC enzymes | ≤4 (in 40% of isolates) |
Data indicates the percentage of isolates inhibited at a concentration of ≤4 mg/L.
Table 3: Synergistic Activity of this compound in Combination with Meropenem
| Organism | This compound alone (MIC range, μg/mL) | Meropenem alone (MIC range, μg/mL) | This compound + Meropenem (1:1) (MIC range, μg/mL) |
| A. baumannii | 0.5 - >64 | 0.5 - >64 | Lowered meropenem MICs 2-8-fold |
| P. aeruginosa | 0.5 - >64 | 0.5 - >64 | Potentiation against OprD-deficient strains |
| Enterobacteriaceae | - | - | Enhanced activity |
Data compiled from various in vitro studies.
Experimental Protocols
The data presented in this guide are based on established antimicrobial susceptibility testing methodologies.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution or agar dilution methods were performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: For this compound testing, Mueller-Hinton agar or broth was often supplemented with 2,2'-bipyridyl to chelate iron and induce bacterial iron uptake systems, mimicking in vivo conditions.
-
Inoculum: A standardized bacterial inoculum was used.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Studies
-
Purpose: To assess the bactericidal activity of an antimicrobial agent over time.
-
Method:
-
Bacterial cultures were grown to a logarithmic phase.
-
The antimicrobial agent (alone or in combination) was added at various multiples of the MIC.
-
Samples were collected at different time points (e.g., 0, 3, 6, 24 hours).
-
Viable bacterial counts (CFU/mL) were determined by plating serial dilutions.
-
-
Interpretation: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
In Vivo Efficacy Models
-
Neutropenic Murine Thigh Infection Model: This model is used to evaluate the efficacy of antimicrobial agents in immunocompromised hosts.
-
Mice are rendered neutropenic.
-
The thigh muscle is inoculated with a standardized bacterial suspension.
-
Treatment with the antimicrobial agent is initiated at a specified time post-infection.
-
The bacterial burden in the thigh is quantified after a defined treatment period.
-
-
Rat Soft-Tissue Infection Model: This model assesses antimicrobial efficacy in a localized infection.
-
A foreign body (e.g., a pouch) is implanted subcutaneously in rats.
-
The pouch is inoculated with the test organism.
-
Treatment is administered, and the bacterial concentration in the pouch fluid is monitored over time.
-
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the key processes involved in validating the efficacy of this compound.
Caption: Workflow for validating this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]
- 3. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: BAL-30072 in Combination with Clavulanate versus Meropenem for Treating Multidrug-Resistant Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of the investigational siderophore monosulfactam, BAL-30072, in combination with the β-lactamase inhibitor clavulanate, against the widely used carbapenem antibiotic, meropenem. This analysis is based on available preclinical data, focusing on mechanisms of action, in vitro efficacy, and relevant experimental protocols.
Mechanism of Action
A fundamental understanding of the distinct mechanisms of action of this compound and meropenem is crucial for appreciating their respective strengths and potential synergies.
This compound: This novel antibiotic possesses a unique dual-action mechanism. As a siderophore, it actively chelates iron, utilizing the bacterium's own iron uptake systems for entry into the periplasmic space. This "Trojan horse" strategy facilitates its accumulation within the bacterial cell. Once inside, the monosulfactam core of this compound inhibits essential penicillin-binding proteins (PBPs), primarily PBP3, which is critical for bacterial cell division. This leads to the formation of filamentous cells and eventual cell lysis.[1]
Clavulanate: Clavulanic acid is a β-lactamase inhibitor. It has minimal intrinsic antibacterial activity but functions by irreversibly binding to and inactivating a wide range of β-lactamase enzymes produced by bacteria to degrade β-lactam antibiotics. In combination with this compound, clavulanate protects it from degradation by certain β-lactamases, thereby expanding its spectrum of activity.
Meropenem: A broad-spectrum carbapenem antibiotic, meropenem also targets bacterial cell wall synthesis by inhibiting multiple essential PBPs.[2][3][4] Its high affinity for a variety of PBPs contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.
In Vitro Efficacy
The in vitro activity of this compound in combination with clavulanate has been evaluated against a range of multidrug-resistant Gram-negative bacteria and compared to meropenem.
Minimum Inhibitory Concentration (MIC) Data
A key study evaluated the activity of this compound, both alone and in combination with clavulanate and another β-lactamase inhibitor (BAL29880), against a panel of carbapenem-resistant Enterobacteriaceae isolates. The findings from this study, particularly the data for the this compound and clavulanate combination, provide a valuable benchmark against meropenem.
| Bacterial Group (Resistance Mechanism) | This compound + Clavulanate MIC (mg/L) | Meropenem MIC (mg/L) |
| Enterobacteriaceae with KPC enzymes | ||
| Klebsiella pneumoniae (n=15) | >32 (40% resistant) | >8 |
| Enterobacteriaceae with Metallo-β-lactamases (MBLs) | ||
| NDM-producers (n=16) | ≤4 (most susceptible) | >8 |
| VIM-producers (n=15) | ≤4 (most susceptible) | >8 |
| IMP-producers (n=15) | ≤4 (most susceptible) | >8 |
| Enterobacteriaceae with OXA-48-like enzymes | ||
| OXA-48-producers (n=30) | ≤4 (most susceptible) | >8 |
Note: Data synthesized from Mushtaq et al., J Antimicrob Chemother, 2013.[5] "Resistant" is defined as MIC > 4 mg/L. The addition of clavulanate extended the activity of this compound against many carbapenem-resistant Enterobacteriaceae.
Time-Kill Kinetics
In Vivo Efficacy
Direct head-to-head in vivo comparative studies of this compound in combination with clavulanate versus meropenem are currently limited in the public domain. However, the in vivo efficacy of this compound has been demonstrated in animal models of infection.
In a rat soft-tissue infection model with multidrug-resistant Acinetobacter baumannii, this compound alone was effective against four of the five strains tested, including both meropenem-susceptible and -non-susceptible strains. In the same model, meropenem was only effective against two of the five strains. Notably, the combination of this compound and meropenem was as effective as this compound alone. These findings suggest the potential for this compound, and by extension its combination with clavulanate, to be effective in vivo against challenging MDR pathogens.
Further in vivo studies are warranted to directly compare the efficacy of the this compound/clavulanate combination with that of meropenem in various infection models.
Experimental Protocols
MIC Determination (Agar Dilution Method)
The following provides a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which were referenced in the evaluation of this compound.
Key Parameters from this compound Studies:
-
Inhibitors: When testing combinations, a fixed concentration of the inhibitor (e.g., clavulanate at 4 mg/L) is incorporated into the agar.
-
Iron Chelation: For siderophore antibiotics like this compound, an iron chelator such as 2,2′-bipyridyl may be added to the media to induce the bacterial iron uptake systems that the antibiotic utilizes for entry.
In Vivo Murine Sepsis Model
The following is a generalized workflow for a murine sepsis model to evaluate antibiotic efficacy. Specific parameters would be adapted based on the pathogen and antibiotic being tested.
Considerations for this compound/Meropenem Studies:
-
Animal Models: Neutropenic mouse thigh and lung infection models are commonly used to assess the efficacy of antibiotics against Gram-negative pathogens.
-
Dosing: Human-simulated dosing regimens are often employed to better predict clinical efficacy.
Summary and Future Directions
The combination of this compound and clavulanate demonstrates promising in vitro activity against a range of carbapenem-resistant Enterobacteriaceae, often exhibiting lower MICs than meropenem against these challenging pathogens. The unique siderophore-mediated uptake mechanism of this compound offers a potential advantage in overcoming certain resistance mechanisms.
While direct in vivo comparative data for the this compound/clavulanate combination versus meropenem is needed, preliminary in vivo studies with this compound alone show its potential to be effective against multidrug-resistant bacteria.
Future research should focus on:
-
Head-to-head in vivo studies comparing this compound/clavulanate with meropenem in various infection models caused by well-characterized MDR Gram-negative strains.
-
Time-kill kinetic studies to further elucidate the bactericidal activity of the this compound/clavulanate combination against a broader range of pathogens.
-
Investigation of the potential for resistance development to the this compound/clavulanate combination compared to meropenem.
This information will be critical for defining the potential role of this compound in combination with clavulanate as a future therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro activity of the siderophore monosulfactam BAL30072 against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of BAL30072 alone or combined with β-lactamase inhibitors or with meropenem against carbapenem-resistant Enterobacteriaceae and non-fermenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to BAL-30072
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a detailed comparison of BAL-30072, a novel siderophore monosulfactam, with other beta-lactam antibiotics, supported by experimental data to elucidate its unique position in the antimicrobial arsenal.
Introduction to this compound: A Dual-Action Mechanism
This compound is a monocyclic beta-lactam antibiotic that distinguishes itself through a unique mechanism of action. Unlike traditional monobactams such as aztreonam, which primarily target penicillin-binding protein 3 (PBP3), this compound also exhibits high affinity for PBP1a and PBP1b.[1] This multi-targeted approach leads to rapid bactericidal activity through the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with PBP3 inhibitors.[1][2] Furthermore, its siderophore moiety facilitates active transport into Gram-negative bacteria by exploiting their iron uptake systems, a "Trojan horse" strategy to bypass some common resistance mechanisms like porin loss.
Comparative Efficacy Against Multidrug-Resistant Gram-Negative Bacilli
This compound has demonstrated potent in vitro activity against a broad spectrum of challenging Gram-negative pathogens, including carbapenem-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.[2][3] The following tables summarize the comparative minimum inhibitory concentration (MIC) data from various studies.
Table 1: Activity of this compound and Comparator Beta-Lactams against Multidrug-Resistant (MDR) Acinetobacter baumannii
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 4 | 4 |
| Meropenem | >32 | >32 |
| Imipenem | - | - |
| Ceftazidime | - | - |
| Piperacillin-Tazobactam | - | - |
Data compiled from Page et al. (2010).
Table 2: Activity of this compound and Comparator Beta-Lactams against Multidrug-Resistant (MDR) Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | 8 |
| Meropenem | >32 | >32 |
| Imipenem | - | - |
| Ceftazidime | - | - |
| Piperacillin-Tazobactam | - | - |
Data compiled from Page et al. (2010).
Table 3: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae with Characterized Resistance Mechanisms
| Resistance Mechanism | This compound MIC Range (µg/mL) |
| KPC | ≤0.06 - >32 |
| NDM-1 | 0.25 - 4 |
| OXA-23 | 16 |
| SHV-type ESBLs | Elevated MICs |
Data compiled from Landman et al. (2014) and other sources.
Understanding Cross-Resistance and Lack Thereof
A key attribute of this compound is its stability against many beta-lactamases that confer resistance to other beta-lactams.
-
Metallo-β-lactamases (MBLs): this compound is stable to hydrolysis by MBLs such as VIM, IMP, and NDM types, retaining activity against many MBL-producing isolates that are resistant to carbapenems and other beta-lactams.
-
Carbapenemases: It demonstrates stability against Ambler Class A (e.g., KPC) and Class D (e.g., OXA-type) carbapenemases. However, high levels of some ESBLs (especially SHV-type) and AmpC beta-lactamases can lead to elevated MICs.
-
Efflux Pumps: Overexpression of efflux pumps, such as MexA-MexB-OprM and MexX-MexY-OprM in P. aeruginosa and AdeB in A. baumannii, has been correlated with reduced susceptibility to this compound.
This profile indicates that there is limited cross-resistance between this compound and carbapenems in isolates where resistance is mediated by MBLs or certain carbapenemases. However, cross-resistance may be observed in isolates that overexpress certain efflux pumps or produce high levels of specific ESBLs or AmpC enzymes.
Experimental Protocols
The determination of this compound's antimicrobial activity requires specific methodologies to account for its siderophore-mediated uptake.
Broth Microdilution for MIC Determination
The minimum inhibitory concentrations (MICs) are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A crucial modification for testing siderophore antibiotics like this compound is the use of iron-depleted media to mimic the iron-limited conditions in a host and induce the expression of bacterial iron transport systems.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Time-Kill Assays
Bactericidal activity is assessed using time-kill assays. Bacterial cultures are exposed to the antibiotic at concentrations relative to the MIC (e.g., 4x MIC), and the number of viable bacteria (CFU/mL) is determined at various time points over 24 hours. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound can involve multiple pathways.
Caption: this compound mechanism of action and resistance pathways.
Conclusion
This compound presents a promising profile against multidrug-resistant Gram-negative bacteria due to its unique mechanism of action and its ability to evade several key beta-lactam resistance mechanisms, particularly metallo-beta-lactamases. While cross-resistance with other beta-lactams is limited in many scenarios, it is not absent, with overexpression of certain efflux pumps and beta-lactamases posing potential challenges. The data presented in this guide underscore the importance of understanding the specific resistance profiles of clinical isolates to effectively deploy novel antibiotics like this compound. Continued research and detailed susceptibility testing are crucial to fully realize the clinical potential of this innovative agent.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Head-to-head comparison of BAL-30072 and cefiderocol
A detailed analysis of two novel siderophore-based antibiotics, BAL-30072 and cefiderocol, reveals distinct profiles in their activity against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of their mechanisms of action, in vitro and in vivo efficacy, and available clinical data, supported by experimental protocols and data visualizations.
Executive Summary
This compound, a siderophore monosulfactam, and cefiderocol, a siderophore cephalosporin, both employ a "Trojan horse" strategy to enter bacterial cells by utilizing iron uptake systems. While both exhibit potent activity against a range of challenging Gram-negative pathogens, their spectrum of activity, stability to β-lactamases, and clinical development status differ significantly. Cefiderocol has successfully navigated clinical trials and is approved for use in several countries, whereas the clinical development of this compound has been less straightforward, with some studies indicating potential for hepatotoxicity at clinically relevant concentrations.[1]
Mechanism of Action
Both antibiotics act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, their primary PBP targets and molecular structures differ, influencing their antibacterial spectrum and stability.
This compound is a monocyclic β-lactam belonging to the sulfactam class.[2][3][4] A key feature of this compound is its dihydroxypyridone siderophore, which chelates iron and facilitates its transport across the outer membrane of Gram-negative bacteria via iron transporters.[5] Uniquely, this compound has a high affinity for PBP 1a and PBP 1b in addition to PBP 3, leading to spheroplasting and lysis rather than the filament formation typically seen with monobactams that primarily target PBP 3.
Cefiderocol is a cephalosporin with a chlorocatechol group on its C-3 side chain that acts as a siderophore. This allows it to chelate iron and be actively transported into the periplasmic space through bacterial iron transporters like CirA and Fiu in E. coli and PiuA in P. aeruginosa. Similar to other cephalosporins, cefiderocol's primary target is PBP3, leading to the inhibition of peptidoglycan synthesis and subsequent cell death. Its structure, which resembles both cefepime and ceftazidime, confers stability against a wide range of β-lactamases.
Figure 1. Comparative mechanism of action for this compound and cefiderocol.
In Vitro Activity
Both agents have demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant (MDR) and carbapenem-resistant (CR) isolates.
| Organism | This compound MIC90 (μg/mL) | Cefiderocol MIC90 (μg/mL) | Reference(s) |
| Acinetobacter baumannii (MDR) | 4 | ≤2 | |
| Pseudomonas aeruginosa (MDR) | 8 | ≤2 | |
| Carbapenem-Resistant Enterobacterales | Varies by enzyme type | ≤2 | |
| Stenotrophomonas maltophilia | Active | ≤2 |
Table 1. Comparative in vitro activity (MIC90) of this compound and cefiderocol against key Gram-negative pathogens.
This compound has shown potent activity against MDR Acinetobacter spp. and P. aeruginosa, including carbapenem-resistant strains. It is also active against many carbapenemase-producing Enterobacterales. Cefiderocol has demonstrated broad and potent in vitro activity against carbapenem-resistant Enterobacterales, P. aeruginosa, A. baumannii, and S. maltophilia.
In Vivo Efficacy in Animal Models
Animal infection models are crucial for evaluating the in vivo potential of new antibiotics.
| Animal Model | Pathogen | This compound Efficacy | Cefiderocol Efficacy | Reference(s) |
| Rat Soft-Tissue Infection | A. baumannii | Effective against 4 of 5 strains | Not directly compared | |
| Murine Pneumonia | K. pneumoniae | Data not available in searched articles | Effective | |
| Murine Thigh Infection | P. aeruginosa | Data not available in searched articles | Effective |
Table 2. Summary of in vivo efficacy in animal models.
This compound demonstrated efficacy in a rat soft-tissue infection model against several strains of A. baumannii, including meropenem-non-susceptible isolates. Cefiderocol has shown in vivo efficacy in various animal models, which has been correlated with its in vitro activity.
Clinical Trials
Cefiderocol has undergone extensive clinical development, leading to its approval for treating complicated urinary tract infections, hospital-acquired bacterial pneumonia, and ventilator-associated bacterial pneumonia. Phase 3 trials have demonstrated its efficacy, although some studies have raised questions about mortality rates in certain patient populations compared to best available therapy. Real-world evidence studies are ongoing to further establish its clinical utility.
The clinical development of this compound has been more limited. While early-phase clinical trials were conducted, concerns about elevated transaminase levels in healthy volunteers at higher doses suggested potential hepatotoxicity, which may have impacted its further development.
Experimental Protocols
Antimicrobial Susceptibility Testing
Broth Microdilution for Cefiderocol:
A significant challenge in the in vitro testing of cefiderocol is the requirement for iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with the siderophore-mediated uptake of cefiderocol and lead to falsely elevated MIC values.
-
Media Preparation: Prepare ID-CAMHB according to CLSI guidelines. This involves chelating iron from the broth, often using Chelex 100 resin, to achieve a final iron concentration that mimics in vivo conditions.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Inoculation: Dispense the standardized inoculum into microtiter plates containing serial twofold dilutions of cefiderocol.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of cefiderocol that completely inhibits visible growth.
Figure 2. Workflow for cefiderocol antimicrobial susceptibility testing.
Time-Kill Assay:
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in the appropriate broth medium (e.g., CAMHB or ID-CAMHB).
-
Drug Concentrations: The antibiotics are added at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration: Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Animal Infection Models
Murine Pneumonia Model:
This model is commonly used to evaluate the efficacy of antibiotics against respiratory pathogens.
-
Animal Preparation: Mice (e.g., C57BL/6 or BALB/c) are often rendered neutropenic by treatment with cyclophosphamide to establish a more severe infection.
-
Infection: A defined inoculum of the test pathogen (e.g., K. pneumoniae or P. aeruginosa) is administered via intranasal or intratracheal instillation.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection and administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) for a defined duration.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates, bacterial burden in the lungs and other organs, and/or histopathological changes.
Rat Soft-Tissue Infection Model:
This model is useful for assessing antibiotic efficacy in deep-seated infections.
-
Animal Preparation: A localized infection is established in the thigh muscle of rats by injecting a bacterial suspension.
-
Treatment: Antibiotic treatment is initiated at a set time after infection.
-
Outcome Measures: The primary endpoint is typically the reduction in bacterial load (CFU/gram of tissue) in the infected thigh muscle compared to untreated controls.
Conclusion
This compound and cefiderocol are both innovative siderophore antibiotics with potent activity against challenging Gram-negative pathogens. Cefiderocol has successfully translated its in vitro and in vivo efficacy into a clinically approved therapeutic, offering a valuable new option for treating serious infections. The clinical development of this compound has been less clear-cut, with potential safety signals that may have hindered its progress. For researchers, the distinct properties of these two agents provide a compelling case study in the development of novel antibiotics targeting multidrug-resistant bacteria. The unique requirement for iron-depleted media for in vitro testing of cefiderocol highlights the importance of specialized methodologies when evaluating siderophore-based drugs.
References
- 1. Mechanisms of hepatotoxicity associated with the monocyclic β-lactam antibiotic BAL30072 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Efficacy of BAL-30072 with Carbapenems Against Multidrug-Resistant Gram-Negative Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. In the quest for novel therapeutic strategies, the combination of the experimental monosulfactam BAL-30072 with carbapenems has emerged as a promising approach to overcome resistance. This guide provides a comprehensive evaluation of the synergistic activity of this compound with various carbapenems, supported by experimental data from in vitro and in vivo studies.
In Vitro Synergy: Checkerboard and Time-Kill Assays
The synergistic potential of this compound in combination with the carbapenems meropenem, imipenem, and doripenem has been extensively evaluated against a range of MDR Gram-negative bacilli, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2]
Checkerboard Assay Data
Checkerboard assays, which determine the Fractional Inhibitory Concentration Index (FICI), are a standard method for quantifying antimicrobial synergy. An FICI of ≤ 0.5 is indicative of synergy. While specific FICI values are not consistently reported across all public literature, studies consistently describe synergistic and additive effects when this compound is combined with carbapenems against many Enterobacteriaceae and P. aeruginosa isolates.[2] For A. baumannii, the interactions are more often characterized as additive.[2]
| Bacterial Species | Carbapenem | Observed Interaction with this compound | Reference |
| Enterobacteriaceae | Meropenem, Imipenem, Doripenem | Synergistic to Additive | [2] |
| Pseudomonas aeruginosa | Meropenem, Imipenem, Doripenem | Synergistic to Additive | |
| Acinetobacter baumannii | Meropenem | Additive |
Note: The degree of synergy can be strain-dependent.
Time-Kill Assay Data
Time-kill assays provide a dynamic view of the bactericidal activity of antimicrobial combinations over time. For Enterobacteriaceae, the combination of this compound with meropenem, imipenem, or doripenem has been shown to prevent the regrowth that is often observed with either agent alone at 24 hours. This enhanced and sustained bactericidal activity is a key indicator of synergistic action. Against P. aeruginosa and A. baumannii, the synergistic effect in time-kill assays was less consistent and appeared to be strain- and carbapenem-specific. For instance, the combination with imipenem was noted to prevent regrowth in a strain of P. aeruginosa ATCC 27853, while the meropenem combination did not show the same effect.
In Vivo Efficacy: Animal Models
The promising in vitro synergy of this compound and carbapenem combinations has been translated into improved efficacy in animal models of infection.
Septicemia Models
In murine septicemia models, the combination of this compound with meropenem demonstrated greater in vivo efficacy than either drug alone against infections caused by carbapenem-resistant Gram-negative bacteria. This suggests that the synergy observed in laboratory tests can lead to improved therapeutic outcomes in a living organism.
Soft-Tissue Infection Models
In a rat soft-tissue infection model using various strains of A. baumannii, this compound monotherapy was effective against four of the five strains tested. The combination of this compound with meropenem was found to be equally effective as this compound alone in this model.
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is performed to determine the FICI, which quantifies the in vitro synergy of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of this compound and carbapenems
Procedure:
-
Dispense CAMHB into all wells of a 96-well plate.
-
Create two-fold serial dilutions of this compound along the x-axis and a carbapenem along the y-axis.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination, defined as the lowest concentration showing no visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays assess the rate and extent of bacterial killing by antimicrobial agents over time.
Materials:
-
Flasks containing CAMHB
-
Bacterial inoculum
-
Stock solutions of this compound and carbapenems
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add this compound and/or a carbapenem at desired concentrations (e.g., 0.5x, 1x, or 2x MIC). Include a growth control flask without any antibiotic.
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each antimicrobial regimen.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing Experimental Workflows
Caption: Workflow for evaluating this compound and carbapenem synergy.
Signaling Pathway and Mechanism of Action
The synergistic interaction between this compound and carbapenems is rooted in their complementary mechanisms of action and resistance profiles.
References
BAL-30072: A Novel β-Lactam with Efficacy Against Colistin-Resistant Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has rendered many last-resort antibiotics, including colistin, increasingly ineffective. This guide provides a comparative analysis of BAL-30072, a novel siderophore monosulfactam, and its potential efficacy against strains exhibiting resistance to colistin. This document synthesizes available in vitro data, details experimental methodologies, and visualizes the underlying mechanisms of action and resistance.
Overview of this compound
This compound is a new monocyclic β-lactam antibiotic belonging to the sulfactam class.[1][2] It demonstrates potent activity against a wide range of significant Gram-negative pathogens, including many carbapenem-resistant strains of Pseudomonas aeruginosa and Acinetobacter sp.[1][2] A key feature of this compound is its unique mechanism of entry into bacterial cells. It possesses a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to utilize bacterial iron uptake systems to facilitate its entry across the outer membrane.
Comparative Efficacy of this compound
While direct head-to-head studies of this compound against a comprehensive panel of colistin-resistant isolates are limited, existing in vitro data suggest its potential utility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative pathogens, including strains with resistance to other antibiotic classes.
Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Acinetobacter spp. and P. aeruginosa
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MDR Acinetobacter spp. | This compound | - | 4[1] |
| MDR Acinetobacter spp. | Meropenem | - | >32 |
| MDR P. aeruginosa | This compound | - | 8 |
| MDR P. aeruginosa | Meropenem | - | >32 |
Table 2: In Vitro Activity of this compound Against Contemporary Gram-Negative Isolates from New York City
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| P. aeruginosa | This compound | 0.25 | 1 |
| A. baumannii | This compound | 4 | >64 |
| KPC-possessing K. pneumoniae | This compound | 4 | >64 |
Synergistic Potential with Colistin
A notable finding is the enhanced activity of this compound when used in combination with sub-inhibitory concentrations of colistin against isolates with elevated this compound MICs. This suggests a potential role for combination therapy in overcoming resistance.
Table 3: Potentiation of this compound Activity with Sub-MIC Colistin
| Organism | Percentage of Isolates with ≥4-fold Decrease in this compound MIC |
| P. aeruginosa | 44% |
| A. baumannii | 82% |
| K. pneumoniae | 23% |
Mechanisms of Action
The distinct mechanisms of action of this compound and colistin are crucial to understanding their respective activities and the basis for potential synergistic effects.
This compound Mechanism of Action
Unlike traditional monobactams that primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a unique profile, inhibiting PBP1a and PBP1b in addition to PBP3. This multi-target inhibition leads to spheroplast formation and subsequent cell lysis, rather than the filamentation typically observed with PBP3 inhibitors.
Colistin Mechanism of Action and Resistance
Colistin, a polymyxin antibiotic, has a cationic polypeptide structure that interacts with the anionic lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting the outer membrane integrity and leading to cell death.
Resistance to colistin primarily arises from modifications to the lipid A moiety, which reduce the net negative charge and thereby decrease the binding affinity of colistin. This is often mediated by the two-component regulatory systems PmrAB and PhoPQ, which upregulate the addition of phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.
Experimental Protocols
The following methodologies are based on established standards and practices in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
MIC values for this compound and comparator agents are typically determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.
Experimental Workflow for MIC Determination
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. The methodology generally follows the guidelines outlined in CLSI document M26-A.
Experimental Workflow for Time-Kill Assay
Conclusion
This compound represents a promising development in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action and ability to evade some common resistance mechanisms make it a candidate for further investigation, particularly for infections caused by strains resistant to last-resort therapies like colistin. The observed synergy with colistin suggests that combination therapies could be a viable strategy to enhance efficacy and potentially mitigate the development of resistance. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by colistin-resistant pathogens.
References
- 1. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of BAL-30072 and Other Beta-Lactam Antibiotics on Gram-Negative Bacteria
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative transcriptomic overview of the novel siderophore monosulfactam, BAL-30072, against other key beta-lactam antibiotics. The focus is on the impact of these agents on the gene expression of clinically significant Gram-negative pathogens, Pseudomonas aeruginosa and Acinetobacter baumannii. By juxtaposing the transcriptomic signature of this compound with that of the carbapenem, meropenem, this guide aims to illuminate the unique and shared cellular responses to these antibacterial compounds.
Introduction to the Antibiotics
This compound is an innovative monosulfactam antibiotic that leverages a "Trojan horse" strategy. It features a dihydroxypyridone siderophore moiety that chelates iron, facilitating its active transport into the bacterial cell via iron uptake systems. Once inside the periplasm, its beta-lactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP 1a, 1b, and 3, leading to cell lysis and death. This dual-action mechanism makes it a promising candidate against multidrug-resistant (MDR) Gram-negative bacteria.
Meropenem is a broad-spectrum carbapenem beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating a range of PBPs. It is a critical therapeutic option for severe bacterial infections, including those caused by P. aeruginosa and A. baumannii.
Comparative Transcriptomic Data
The following tables summarize the known transcriptomic effects of this compound and meropenem on Pseudomonas aeruginosa. While comprehensive quantitative data for this compound is not publicly available, key findings from targeted studies are presented. For meropenem, data from RNA sequencing of treated biofilms provides a more quantitative insight.
Table 1: Key Differentially Expressed Genes in Pseudomonas aeruginosa Treated with this compound
| Gene/Operon | Regulation | Function | Implication for Mechanism of Action |
| Iron Uptake and Metabolism | |||
| fecIRA operon | Upregulated | Ferric dicitrate uptake system | Suggests this compound exposure triggers a response to iron limitation, potentially due to competition for iron uptake pathways or sequestration of iron by the drug's siderophore. The FecA receptor is implicated in this compound susceptibility.[1] |
| Pyochelin synthesis operon | Downregulated | Biosynthesis of the siderophore pyochelin | The bacterium may downregulate its own siderophore production in response to the presence of the this compound siderophore mimic.[1] |
| piuA | Downregulated | Siderophore receptor | PiuA contributes to the susceptibility of P. aeruginosa to this compound.[1] |
| piuC | Downregulated | Fe(II)-dependent dioxygenase | Located adjacent to piuA, its downregulation is associated with the response to this compound.[1] |
| Other | |||
| hcpC | Upregulated | Hcp1 effector protein (Type VI secretion system) | Indicates a broader stress response beyond cell wall and iron metabolism.[1] |
| R and F pyocin operons | Downregulated | Bacteriocins | The antibiotic stress may lead to a reduction in the production of these bacteriocins. |
Table 2: Selected Differentially Expressed Genes in Pseudomonas aeruginosa Biofilms Treated with Meropenem
Data derived from RNA-seq analysis of mature P. aeruginosa PAO1 biofilms treated with 5 µg/ml meropenem. The full dataset can be accessed on the Gene Expression Omnibus (GEO) database under accession number GSE167137.
| Gene | Log2 Fold Change | Adjusted p-value | Function | Implication for Mechanism of Action |
| ampC | 7.75 | 1.95E-42 | Beta-lactamase | A well-established resistance mechanism to beta-lactam antibiotics, its strong upregulation indicates a direct response to the presence of meropenem. |
| PA4111 | 3.14 | 1.27E-22 | Hypothetical protein | |
| hcp1 | 2.30 | 2.64E-17 | Hcp1 effector protein (Type VI secretion system) | Similar to this compound, meropenem also induces a stress response involving the Type VI secretion system. |
Experimental Protocols
A generalized workflow for a comparative bacterial transcriptomics experiment using RNA sequencing (RNA-seq) is outlined below.
Bacterial Culture and Antibiotic Treatment
-
Grow bacterial strains (e.g., P. aeruginosa PAO1, A. baumannii ATCC 17978) in appropriate culture media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
-
Expose the bacterial cultures to sub-inhibitory concentrations (e.g., 0.5x MIC) of the test antibiotics (this compound, meropenem) and a no-antibiotic control for a defined period (e.g., 1-2 hours).
-
Harvest bacterial cells by centrifugation and stabilize the RNA using an RNA stabilization reagent.
RNA Extraction
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a column-based RNA purification kit or phenol-chloroform extraction.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
Ribosomal RNA (rRNA) Depletion
-
Remove the highly abundant ribosomal RNA from the total RNA sample using a commercially available rRNA depletion kit. This step is crucial for enriching the mRNA fraction for sequencing.
RNA-Seq Library Preparation
-
Fragment the rRNA-depleted RNA to a suitable size.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.
Sequencing and Bioinformatic Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference bacterial genome.
-
Quantify the number of reads mapping to each gene.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.
-
Conduct gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by each antibiotic.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow described above.
References
Safety Operating Guide
Personal protective equipment for handling BAL-30072
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BAL-30072, a siderophore sulfactam and monocyclic beta-lactam antibiotic. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols to minimize exposure and potential sensitization.[1] The following personal protective equipment is recommended when handling this compound in a research setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Recommended when engineering controls are not sufficient to minimize inhalation of dust or aerosols.[1] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid Contact: Take measures to prevent inhalation and contact with eyes and skin.[1]
-
Ventilation: Use only in areas with adequate exhaust ventilation to control exposure.
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.
Storage:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area.
-
Ignition Sources: Keep away from direct sunlight and sources of ignition.
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing and seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance. |
Disposal Plan
As with many research compounds, specific disposal regulations can vary. The primary guideline is to dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.
General Disposal Workflow:
Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
